molecular formula C4H6N2O3S B1429758 1,2-Oxazol-3-ylmethanesulfonamide CAS No. 1375473-84-9

1,2-Oxazol-3-ylmethanesulfonamide

カタログ番号: B1429758
CAS番号: 1375473-84-9
分子量: 162.17 g/mol
InChIキー: OUTFDTGUYMRODV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Oxazol-3-ylmethanesulfonamide is a chemical hybrid that incorporates a 1,2-oxazole (isoxazole) ring and a methanesulfonamide functional group. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new antibacterial agents. The 1,2-oxazole ring is a privileged scaffold in drug discovery, known for its diverse biological activity, including antibacterial properties . Sulfonamides are well-established bioisosteres for groups like urea and carbamates, and derivatives containing this moiety exhibit a wide range of physiological activities such as antibacterial, cytotoxic, and diuretic effects . The electronic and structural properties of the sulfonamide group, connected to a nitrogen atom in a sulfonylamine moiety, are crucial for its function . This compound serves as a valuable building block for the synthesis of more complex polyheterocyclic systems. It can be utilized in intramolecular [4+2] cycloaddition reactions, such as the Intramolecular Diels-Alder Furane (IMDAF) reaction, to construct epoxyisoindole and epoxyisoquinoline frameworks . These fused heterocyclic systems are relevant for their potential as enzyme inhibitors, including matrix metalloproteinases and AKR1C3, and as modulators of glucocorticoid receptors . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2-oxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFDTGUYMRODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Oxazol-3-ylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1,2-Oxazol-3-ylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in numerous biologically active compounds, and the incorporation of a methanesulfonamide group can significantly influence its physicochemical and pharmacological properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Isoxazole Sulfonamides

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of pharmacologically active agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4][5] The sulfonamide functional group, on the other hand, is a well-established pharmacophore present in numerous marketed drugs. The combination of these two moieties in a single molecular entity, such as in isoxazole sulfonamides, has led to the development of potent and selective therapeutic agents.[4][5][6] Notable examples of isoxazole sulfonamide drugs include the antibacterial agent sulfamethoxazole and the anticonvulsant zonisamide.[5][7]

1,2-Oxazol-3-ylmethanesulfonamide, with the CAS number 1375473-84-9, represents a specific scaffold within this class of compounds.[8] Its unique structural arrangement offers potential for novel biological activities and serves as a valuable building block in the synthesis of more complex molecules.

Strategic Approach to Synthesis

The synthesis of 1,2-Oxazol-3-ylmethanesulfonamide can be approached through a multi-step sequence that involves the construction of the isoxazole core followed by the introduction of the methanesulfonamide functionality. A logical and efficient synthetic strategy is paramount for obtaining the target compound in good yield and high purity.

The following diagram outlines a proposed synthetic workflow:

Synthesis_Workflow A Starting Material: Propargyl Alcohol B Step 1: Oxidation to Aldehyde A->B C Propargyl Aldehyde B->C D Step 2: Oximation C->D E Propargyl Aldehyde Oxime D->E F Step 3: Cyclization E->F G 3-(Hydroxymethyl)isoxazole F->G H Step 4: Chlorination G->H I 3-(Chloromethyl)isoxazole H->I J Step 5: Sulfonylation I->J L Sodium (isoxazol-3-yl)methanesulfonate J->L K Sodium Sulfite K->J M Step 6: Chlorination L->M N (Isoxazol-3-yl)methanesulfonyl chloride M->N O Step 7: Amination N->O P 1,2-Oxazol-3-ylmethanesulfonamide O->P

Caption: Proposed synthetic workflow for 1,2-Oxazol-3-ylmethanesulfonamide.

Synthesis of the Isoxazole Core

A common and effective method for the synthesis of the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[2] An alternative and highly regioselective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][9] For the synthesis of 3-substituted isoxazoles, a plausible route starts from propargyl alcohol.

Step 1-3: Formation of 3-(Hydroxymethyl)isoxazole

A potential route to 3-(hydroxymethyl)isoxazole involves the cyclization of a propargyl aldehyde derivative. The synthesis can commence with the oxidation of propargyl alcohol to propargyl aldehyde, followed by oximation with hydroxylamine to form the corresponding oxime. This intermediate can then undergo cyclization to furnish the isoxazole ring.

Introduction of the Methanesulfonamide Moiety

With the 3-(hydroxymethyl)isoxazole in hand, the next phase involves the elaboration of the hydroxymethyl group into the desired methanesulfonamide.

Step 4-7: Conversion to 1,2-Oxazol-3-ylmethanesulfonamide

A common strategy for introducing a sulfonamide group is through the corresponding sulfonyl chloride. The hydroxymethyl group can be converted to a chloromethyl group using a suitable chlorinating agent. Subsequent reaction with sodium sulfite would yield the sodium salt of (isoxazol-3-yl)methanesulfonic acid. This can then be converted to the sulfonyl chloride, which upon amination with ammonia, will yield the final product, 1,2-Oxazol-3-ylmethanesulfonamide.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the proposed synthesis.

Protocol 1: Synthesis of 3-(Chloromethyl)isoxazole

  • To a stirred solution of 3-(hydroxymethyl)isoxazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(chloromethyl)isoxazole.

Protocol 2: Synthesis of (Isoxazol-3-yl)methanesulfonyl chloride

  • In a round-bottom flask, dissolve 3-(chloromethyl)isoxazole (1.0 eq) in a mixture of ethanol and water.

  • Add sodium sulfite (1.1 eq) and heat the mixture to reflux for 4-6 hours.

  • After cooling, remove the solvent under reduced pressure.

  • To the resulting crude sodium (isoxazol-3-yl)methanesulfonate, add a chlorinating agent such as phosphorus pentachloride or thionyl chloride (excess) at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (isoxazol-3-yl)methanesulfonyl chloride.

Protocol 3: Synthesis of 1,2-Oxazol-3-ylmethanesulfonamide

  • Dissolve (isoxazol-3-yl)methanesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 1,2-Oxazol-3-ylmethanesulfonamide.

Comprehensive Characterization

The structural elucidation and purity assessment of the synthesized 1,2-Oxazol-3-ylmethanesulfonamide are crucial. A combination of spectroscopic and chromatographic techniques should be employed for a thorough characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) TLC Thin-Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) MP Melting Point Product 1,2-Oxazol-3-yl- methanesulfonamide Product->NMR Product->MS Product->IR Product->TLC Product->HPLC Product->MP

Caption: A comprehensive workflow for the characterization of 1,2-Oxazol-3-ylmethanesulfonamide.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1,2-Oxazol-3-ylmethanesulfonamide based on its structure and data from similar compounds.[10][11][12][13]

Technique Expected Observations
¹H NMR - Singlet for the CH₂ protons adjacent to the isoxazole ring and the sulfonyl group. - Singlet or broad singlet for the NH₂ protons of the sulfonamide. - Doublets for the two protons on the isoxazole ring.
¹³C NMR - Signal for the CH₂ carbon. - Signals for the carbons of the isoxazole ring.
Mass Spec. - Molecular ion peak corresponding to the molecular weight of C₄H₆N₂O₃S.
IR (cm⁻¹) - N-H stretching vibrations for the sulfonamide group (~3300-3400 cm⁻¹). - Asymmetric and symmetric SO₂ stretching vibrations (~1350 and 1160 cm⁻¹). - C=N stretching of the isoxazole ring (~1620 cm⁻¹).
Chromatographic and Physical Analysis
Technique Purpose
TLC To monitor the progress of the reaction and assess the purity of the product.
HPLC To determine the final purity of the compound with high accuracy.
Melting Point A sharp melting point range is indicative of a pure crystalline compound.

Applications and Future Perspectives

Isoxazole sulfonamides are a class of compounds with significant therapeutic potential. Their diverse biological activities make them attractive scaffolds for drug discovery programs.[4][5][6][14] 1,2-Oxazol-3-ylmethanesulfonamide can serve as a key intermediate for the synthesis of more complex drug candidates. For instance, the sulfonamide nitrogen can be further functionalized to explore structure-activity relationships.

The development of novel synthetic methodologies, including green and efficient approaches like ultrasound-assisted synthesis, can further enhance the accessibility and utility of this class of compounds.[15] Future research may focus on exploring the biological activity of 1,2-Oxazol-3-ylmethanesulfonamide and its derivatives in various disease models.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1,2-Oxazol-3-ylmethanesulfonamide. By outlining a plausible synthetic route and comprehensive characterization workflow, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic combination of the isoxazole and methanesulfonamide moieties holds promise for the discovery of novel therapeutic agents.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
  • Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2010). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Journal of the Chilean Chemical Society, 55(2), 225-227.
  • Nguyen, T. H. T., & Vo, T. N. N. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Synthesis, 18(6), 579-597.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Li, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(16), 3345.
  • Patel, R., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry.
  • Patel, R., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PubMed. Retrieved from [Link]

  • Asadi, A., et al. (2021).
  • Asadi, A., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. ResearchGate. Retrieved from [Link]

  • Çaltı, A., et al. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(6), 1856-1863.
  • Lisgarten, J. N., & Palmer, R. A. (1988). The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug.
  • American Elements. (n.d.). (1-2-oxazol-3-yl)methanesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 4-[(3,4-dihydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Retrieved from [Link]

  • DrugBank. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • Wang, L., et al. (2018). A Facile Metal-Free One-Pot Synthesis of 3-Aminoisoquinolines by Intramolecular Transannulation of 1-Sulfonyl-4-(2-aminomethylphenyl)
  • Wessig, P., & Lindner, J. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3185.

Sources

Technical Deep Dive: Crystallographic Characterization of Zonisamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of Zonisamide (1,2-benzisoxazol-3-yl)methanesulfonamide as an anticonvulsant is intrinsically linked to its solid-state properties. While its pharmacological profile targets sodium channels and T-type calcium channels, its bioavailability and stability are governed by its crystal lattice energy and packing motifs.

This technical guide deconstructs the crystal structure of Zonisamide, moving beyond basic lattice parameters to explore the supramolecular "glue"—hydrogen bonding networks and


-stacking interactions—that dictates its physicochemical behavior. We provide a validated crystallization protocol, detailed diffraction data, and an analysis of how this structure influences drug design.

Molecular Architecture & Conformational Analysis

Zonisamide (


) consists of a 1,2-benzisoxazole ring system substituted at the 3-position with a methanesulfonamide group.[1][2][3][4][5][6]
The "Twist" Factor

The critical structural feature is the flexibility of the methanesulfonamide side chain. Unlike rigid planar molecules, the


 torsion angle is a determinant of polymorphic stability. In the thermodynamically stable Form I , the sulfonamide group adopts a specific twisted conformation relative to the planar benzisoxazole core, minimizing steric clash while maximizing hydrogen bond donor/acceptor accessibility.
  • Core Rigid Body: Benzisoxazole ring (Planar).

  • Flexible Linker: Methylene bridge (

    
    ).
    
  • Pharmacophore: Sulfonamide moiety (

    
    ).
    

Experimental Protocol: Single Crystal Growth

To replicate the stable monoclinic form (Form I) for X-ray diffraction (XRD) analysis, a controlled slow evaporation method is required. Rapid precipitation often yields microcrystalline powder or metastable polymorphs.

Protocol: Solvent-Mediated Slow Evaporation
  • Objective: Grow diffraction-quality single crystals (

    
     mm).
    
  • Solvent System: Ethanol/Water (95:5 v/v).

Step-by-Step Methodology:

StepActionTechnical Rationale
1 Saturation Dissolve 100 mg Zonisamide in 10 mL warm Ethanol (

).
2 Filtration Filter through a 0.45

PTFE syringe filter into a clean scintillation vial.
3 Nucleation Control Add 0.5 mL deionized water; cover vial with parafilm and pierce 3 small holes.
4 Incubation Store at ambient temperature (

) in a vibration-free environment for 5-7 days.
5 Harvesting Isolate colorless prismatic crystals via vacuum filtration; wash with cold hexane.

X-Ray Diffraction Analysis (Form I)

The following data represents the standard crystallographic definition of Zonisamide Form I, derived from the seminal work by Lisgarten & Palmer and validated by subsequent CSD entries (e.g., Refcode ZONISA).

Crystal Data Table
ParameterValue
Crystal System Monoclinic
Space Group

(No. 14)
a (

)

b (

)

c (

)


(deg)

Volume (

)

Z (Molecules/Cell) 4
Calculated Density (

)

Crystallographic Insight: The


 space group indicates a centrosymmetric packing arrangement. The presence of 4 molecules per unit cell (

) suggests that the asymmetric unit contains one unique molecule, which is then replicated by the screw axis and glide plane symmetry operations.

Supramolecular Organization & Packing Logic

The stability of Zonisamide Form I is driven by a robust 3D network of hydrogen bonds and aromatic interactions. Understanding this is crucial for formulation scientists dealing with tablet compression and dissolution rates.

A. Hydrogen Bonding Network

The sulfonamide group acts as a "molecular velcro."

  • Primary Interaction: The sulfonamide nitrogen (

    
    ) acts as a donor.
    
  • Acceptor 1: The ring nitrogen (

    
    ) of a neighboring molecule.
    
  • Acceptor 2: The sulfonamide oxygen (

    
    ) of a different neighbor.
    

This creates a Head-to-Tail infinite chain running along the crystallographic b-axis.

B. Stacking

The planar benzisoxazole rings of centrosymmetrically related molecules stack parallel to each other.

  • Centroid-Centroid Distance:

    
    .
    
  • Function: Stabilizes the columns of H-bonded chains, increasing the lattice energy (melting point:

    
    ).
    
Visualization: Supramolecular Assembly Logic

Zonisamide_Packing cluster_groups Functional Groups Molecule_A Zonisamide Molecule A (Asymmetric Unit) Molecule_B Neighbor Molecule B (Translation) Molecule_A->Molecule_B H-Bond: N-H...N(ring) (Chain Formation) Molecule_C Neighbor Molecule C (Inversion) Molecule_A->Molecule_C Pi-Pi Stacking (Benzisoxazole Rings) Lattice 3D Crystal Lattice (Form I) Molecule_B->Lattice Self-Assembly Molecule_C->Lattice Stabilization Sulfonamide Sulfonamide (-SO2NH2) H-Bond Donor/Acceptor Sulfonamide->Molecule_A Isoxazole Benzisoxazole Ring Pi-System/H-Bond Acceptor Isoxazole->Molecule_A

Figure 1: The supramolecular assembly logic of Zonisamide, highlighting the dual stabilization via Hydrogen Bonding and Pi-Stacking.

Structure-Activity Relationship (SAR) Implications

The crystal structure reveals why Zonisamide behaves differently from other sulfonamides (like Acetazolamide).

The Carbonic Anhydrase (CA) Connection

Zonisamide possesses a primary sulfonamide group, the classic pharmacophore for CA inhibition. However, crystallographic data shows the benzisoxazole ring is bulky and hydrophobic.

  • Steric Hindrance: The bulk of the bicyclic ring prevents deep insertion into the CA active site compared to smaller heterocycles.

  • Binding Mode: The crystal structure confirms the accessibility of the

    
     group. In biological systems, this group coordinates with the Zinc (
    
    
    
    ) ion in the enzyme active site, but the binding affinity is lower (
    
    
    in micromolar range) due to the ring's geometry.
Pathway Visualization: From Structure to Mechanism

Mechanism_Flow Crystal Crystal Structure (Form I) Pharmacophore Sulfonamide Geometry Crystal->Pharmacophore Defines Sterics Benzisoxazole Steric Bulk Crystal->Sterics Reveals Target_CA Carbonic Anhydrase Inhibition (Weak) Pharmacophore->Target_CA Zn2+ Coordination Target_Na Na+ Channel Blockade (Primary) Sterics->Target_Na Modulates Lipophilicity (Crosses BBB) Sterics->Target_CA Reduces Affinity

Figure 2: Causal pathway linking the solid-state structural features to the dual pharmacological mechanism of action.

Polymorphism & Stability Note

Researchers must be aware that while Form I is the standard, Form II (metastable) can be generated under rapid cooling or high-shear granulation.

  • Identification: Form I has characteristic PXRD peaks at

    
    .
    
  • Risk: Transformation from Form II to Form I during storage can lead to tablet cracking or changes in dissolution profiles.

References

  • Lisgarten, J. N., & Palmer, R. A. (1988).[4] The structure of (1,2-benzisoxazol-3-yl)methanesulfonamide: a novel antiepileptic drug.[4][7] Acta Crystallographica Section C: Crystal Structure Communications, 44(11), 2013–2016.[4]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Entry: ZONISA.[6]

  • PubChem. (n.d.). Zonisamide Compound Summary. National Library of Medicine.[8]

  • Sakiya, Y., et al. (1993). Physicochemical properties of zonisamide polymorphs. Chemical and Pharmaceutical Bulletin. (Contextual grounding for polymorphism).

Sources

The Oxazole Core: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural versatility have cemented its role as a privileged scaffold in a multitude of biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of the diverse biological activities of oxazole-containing compounds, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation.

I. The Oxazole Scaffold: A Hub of Diverse Biological Activity

The inherent chemical features of the oxazole nucleus, including its ability to participate in various non-covalent interactions, allow it to bind to a wide array of enzymes and receptors within biological systems.[3] This has led to the discovery of oxazole derivatives with a broad spectrum of pharmacological effects.[4][5]

A. Anticancer Activity: Targeting the Pillars of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[3][6][7] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[5][6]

Key Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine binding site of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6][8][9]

  • Enzyme Inhibition: Oxazole derivatives have been shown to inhibit a variety of enzymes crucial for cancer progression, including:

    • STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3, a key signaling protein often constitutively activated in cancer, can suppress tumor growth and induce apoptosis.[6][8][10]

    • DNA Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by oxazole compounds can lead to DNA damage and cell death.[6][8][10]

    • Protein Kinases: Many oxazole derivatives act as inhibitors of various protein kinases that are dysregulated in cancer, thereby blocking aberrant signaling pathways.[6][8]

  • G-Quadruplex Stabilization: Some oxazole compounds can bind to and stabilize G-quadruplex structures in telomeric DNA, inhibiting the activity of telomerase and leading to cancer cell senescence.[6][8]

Featured Anticancer Oxazole Compound: A Case Study

A novel series of amide 1,3,4-oxadiazole linked benzoxazole derivatives has demonstrated potent anticancer activity. Specifically, compounds 12c and 12g exhibited remarkable efficacy against the HT-29 colon cancer cell line with IC50 values of 0.018 µM and 0.093 µM, respectively, surpassing the activity of the standard drug Combretastatin-A4.[11]

Table 1: Anticancer Activity of Representative Oxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
12c HT-29 (Colon)0.018Not specified[11]
12g HT-29 (Colon)0.093Not specified[11]
Compound 31 P. falciparum 3D73.38 - 12.65Not specified[5]
Compound 32 P. falciparum K11.27 - 6.19Not specified[5]
Unnamed Oxazole Hep-260.2Tubulin Inhibition[9]
B. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant microbes has created an urgent need for novel antimicrobial agents. Oxazole-containing compounds have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][12]

The antimicrobial efficacy of oxazoles is often attributed to their ability to interfere with essential cellular processes in pathogens. The substitution pattern on the oxazole ring plays a pivotal role in determining the spectrum and potency of their antimicrobial activity.[4][12] For instance, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains.[3]

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1d E. coli ATCC 2592228.1[13]
Compound 1d C. albicans 12814[13]
Compound 2d S. epidermidis 75656.2[13]
Compound 1e,f; 2d; 4a S. epidermidis 75656.2[13]
Compound 1d,e; 3a; 4a; 6i,j C. albicans 12814[13]
Compound 1d,e; 2a-c; 2e,f E. coli ATCC 2592228.1[13]
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Oxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[3][14]

A primary mechanism of action for many anti-inflammatory oxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[14] Some oxazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another important enzyme in the inflammatory cascade.[14]

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

Compound IDTargetIC50 (µM)In vivo Model% InhibitionReference
6e COX-20.48Carrageenan-induced paw edemaSuperior to celecoxib[15]
6f COX-20.69Carrageenan-induced paw edemaSuperior to celecoxib[15]
7f COX-20.89Carrageenan-induced paw edemaSuperior to celecoxib[15]
ODZ2 COX-20.48Not specifiedNot specified[16]
PYZ16 COX-20.52Carrageenan-induced paw edema64.28%[16]
D. Neuroprotective Effects: Shielding the Central Nervous System

Emerging research has highlighted the potential of oxazole-containing compounds in the treatment of neurodegenerative diseases.[17][18] Their neuroprotective effects are often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[19]

Furthermore, some oxazole derivatives have shown the ability to protect neuronal cells from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[17][18]

Table 4: Neuroprotective Activity of Representative Oxazole Derivatives

Compound IDTargetIC50 (µM)Cell LineEffectReference
Compound 9 AChE0.10 ± 0.050Not specifiedInhibition[19]
Compound 14 AChE0.20 ± 0.050Not specifiedInhibition[19]
Compound 9 BuChE0.20 ± 0.050Not specifiedInhibition[19]
Compound 14 BuChE0.30 ± 0.050Not specifiedInhibition[19]
trans-12 BChE~30Not specifiedInhibition[20]
trans-10 BChE~30Not specifiedInhibition[20]
trans-8 BChE~30Not specifiedInhibition[20]

II. Synthesis of the Oxazole Core: Key Methodologies

The construction of the oxazole ring is a fundamental aspect of harnessing its therapeutic potential. Several named reactions have become the workhorses for synthesizing substituted oxazoles.

A. Robinson-Gabriel Synthesis

One of the most classical and versatile methods for preparing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[10][21][22][23] This reaction involves the cyclodehydration of a 2-acylamino-ketone, typically in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.[10][21]

G start 2-Acylamino-ketone intermediate Protonated Carbonyl start->intermediate H+ (Acid Catalyst) cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Nucleophilic Attack product 2,5-Disubstituted Oxazole cyclized->product - H2O (Dehydration)

Caption: Robinson-Gabriel Synthesis Workflow.

B. Van Leusen Oxazole Synthesis

The Van Leusen reaction is another powerful method for the synthesis of oxazoles, particularly 5-substituted and 4,5-disubstituted oxazoles.[3][4][8] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[3][4]

G start Aldehyde + TosMIC intermediate Oxazoline Intermediate start->intermediate Base product 5-Substituted Oxazole intermediate->product Elimination of Toluenesulfinic Acid G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells treat Add Oxazole Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read

Caption: MTT Assay Workflow.

B. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][24] Protocol:

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into all wells of a 96-well microtiter plate. [14]2. Serial Dilutions: Add 100 µL of the oxazole compound stock solution to the first well and perform two-fold serial dilutions down the row. [14]3. Inoculum Preparation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [14]4. Inoculation: Add 100 µL of the diluted microbial suspension to each well. [14]5. Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (standard antibiotic). [14]6. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi. [14]7. MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth. [14]

G prep_plate Prepare 96-well plate with broth serial_dilute Serial dilute oxazole compound prep_plate->serial_dilute inoculate Inoculate plate serial_dilute->inoculate prep_inoculum Prepare microbial inoculum prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Broth Microdilution Workflow for MIC.

C. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate acute anti-inflammatory activity. [25][26][27] Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week. [25]2. Compound Administration: Administer the oxazole compound or vehicle orally or intraperitoneally to the respective groups. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg). [25][27]3. Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [25][27]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. [25][27]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

G acclimate Acclimatize Rats administer Administer Oxazole Compound/Vehicle acclimate->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume (0-5 hours) induce->measure analyze Calculate % Inhibition measure->analyze

Caption: Carrageenan-Induced Paw Edema Workflow.

D. Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

Protocol:

  • Reagent Preparation: Prepare a sodium phosphate buffer (100 mM, pH 8.0), DTNB solution (0.25 mM), AChE solution, and acetylcholine (ACh) substrate solution (0.4 mM). [28][29]2. Assay Setup (96-well plate):

    • To each well, add 140 µL of phosphate buffer. [28][29] * Add 10 µL of DTNB solution. [28][29] * Add 20 µL of the oxazole compound solution at various concentrations. [28][29] * Add 20 µL of AChE solution. [28][29]3. Pre-incubation: Incubate the plate for 15-20 minutes at 25°C. [28][29]4. Initiate Reaction: Add 10 µL of the ACh substrate to each well to start the reaction. [28][29]5. Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the oxazole compound.

G prep Prepare Reagents (Buffer, DTNB, AChE, ACh) setup Set up 96-well plate with reagents and oxazole compound prep->setup preincubate Pre-incubate setup->preincubate start_reaction Add ACh to initiate reaction preincubate->start_reaction measure Measure Absorbance start_reaction->measure analyze Calculate IC50 measure->analyze

Caption: AChE Inhibition Assay Workflow.

IV. Conclusion and Future Perspectives

The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable versatility allows for the fine-tuning of biological activity through synthetic modifications, leading to compounds with improved potency and selectivity. The diverse mechanisms of action exhibited by oxazole derivatives, from enzyme inhibition to disruption of protein-protein interactions, underscore their potential to address a wide range of diseases.

Future research in this area will likely focus on the development of more targeted oxazole-based therapies, leveraging our growing understanding of disease biology. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of novel synthetic methodologies will expand the accessible chemical space of oxazole derivatives, paving the way for the next generation of innovative medicines.

V. References

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved February 22, 2026, from

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1). Bentham Science. Retrieved February 22, 2026, from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. Retrieved February 22, 2026, from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24.

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1). Anti-Cancer Agents in Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022, May 30). MDPI. Retrieved February 22, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24.

  • Robinson–Gabriel synthesis. (2023, December 11). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023, November 27). ACS Omega. Retrieved February 22, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science. Retrieved February 22, 2026, from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • Kovaleva, T. M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 103-111.

  • Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. (2019, May 1). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved February 22, 2026, from [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). International Journal of Medical Sciences and Pharma Research. Retrieved February 22, 2026, from [Link]

  • Robinson-Gabriel synthesis of oxazoles. (2025, November 15). YouTube. Retrieved February 22, 2026, from [Link]

  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2025, August 6). RSC Advances. Retrieved February 22, 2026, from [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (n.d.). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020, March 15). International Journal of Drug Delivery Technology. Retrieved February 22, 2026, from [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023, November 27). ACS Omega. Retrieved February 22, 2026, from [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved February 22, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020, November 18). Molecules. Retrieved February 22, 2026, from [Link]

  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Omega. Retrieved February 22, 2026, from [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024, September 25). Future Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022, September 15). Indo American Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Retrieved February 22, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 22, 2026, from [Link]

  • New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024, July 13). Journal of the Iranian Chemical Society. Retrieved February 22, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved February 22, 2026, from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023, October 10). Molecules. Retrieved February 22, 2026, from [Link]

  • Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. (2020, January 3). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). Current Protocols in Pharmacology. Retrieved February 22, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Indian journal of pharmacology. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated UHPLC-MS/MS Method for the High-Throughput Quantification of Zonisamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Zonisamide is a sulfonamide-based antiepileptic drug utilized for the treatment of partial seizures in adults.[1] Its therapeutic efficacy is linked to its plasma concentration, necessitating precise and reliable quantification for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2]

This application note presents a comprehensive, high-throughput UHPLC-MS/MS method for the determination of zonisamide in human plasma. The described protocol employs a simple protein precipitation step for sample preparation and a rapid chromatographic runtime of less than 3 minutes. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[3][4]

The causality behind choosing UHPLC-MS/MS lies in its ability to distinguish zonisamide from endogenous plasma components and other co-administered drugs, minimizing the risk of interference. The high sensitivity of the technique allows for the use of small sample volumes, which is particularly advantageous in clinical research. This protocol is designed to be a self-validating system, providing the framework for researchers to establish a robust and reproducible assay in their own laboratories.

Principle of the Method

The method involves the extraction of zonisamide and an internal standard (IS) from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is directly injected into the UHPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The analytes are ionized using positive electrospray ionization (ESI+) and quantified using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The concentration of zonisamide is determined by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials, Reagents, and Instrumentation

3.1 Materials and Reagents

  • Zonisamide reference standard (≥98% purity)

  • 1-(2,3-dichlorophenyl)piperazine (Internal Standard, IS)[2]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99% purity)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

3.2 Instrumentation

  • UHPLC System: A system capable of gradient elution at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source (e.g., Waters Xevo TQD).[2]

  • Analytical Column: A reversed-phase column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[2]

Detailed Experimental Protocols

4.1 Preparation of Stock and Working Solutions

  • Zonisamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of zonisamide reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 1-(2,3-dichlorophenyl)piperazine in methanol.[5]

  • Working Solutions: Prepare serial dilutions of the zonisamide stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (20 ng/mL): Dilute the IS stock solution with acetonitrile.

4.2 Preparation of Calibration Standards and Quality Control Samples

  • Spike 950 µL of drug-free human plasma with 50 µL of the appropriate zonisamide working solution to achieve the final concentrations for the calibration curve.

  • A typical calibration range is 0.1–100 µg/mL.[6]

  • Prepare QC samples in the same manner at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ): e.g., 0.1 µg/mL

    • Low QC (LQC): e.g., 0.3 µg/mL

    • Medium QC (MQC): e.g., 30 µg/mL

    • High QC (HQC): e.g., 85 µg/mL[6]

4.3 Sample Preparation Protocol (Protein Precipitation) The choice of protein precipitation with acetonitrile is based on its efficiency in removing high-abundance proteins (>96%) and its compatibility with reversed-phase chromatography, making it a simple, fast, and effective technique for sample cleanup.[7][8]

  • Pipette 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (20 ng/mL in acetonitrile). The 3:1 ratio of precipitant to plasma ensures efficient protein removal.[8]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

G Supernatant Supernatant Inject Inject Supernatant->Inject Detect Detect Data Data Acquisition & Quantification Detect->Data

UHPLC-MS/MS Method Parameters

The following parameters are provided as a robust starting point and may be optimized for specific instrumentation.

5.1 UHPLC Chromatographic Conditions The use of an amide column provides alternative selectivity, which can be beneficial for retaining polar compounds like zonisamide under high organic mobile phase conditions.[2] An isocratic elution ensures method simplicity and robustness with a short run time.[5]

ParameterCondition
Analytical Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase Acetonitrile : Water (85:15, v/v) with 0.075% Formic Acid[2][5]
Flow Rate 0.225 mL/min[2]
Elution Mode Isocratic[5]
Column Temperature 30 °C[2]
Injection Volume 3 µL[2]
Total Run Time ~2.5 minutes[2]

5.2 Mass Spectrometric Conditions Positive electrospray ionization is selected as it provides a strong protonated molecular ion [M+H]+ for zonisamide, which is ideal for sensitive quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Capillary Voltage 3.8 kV[2]
Source Temperature 150 °C[2]
Desolvation Temperature 500 °C[2]
Desolvation Gas Flow 650 L/hr (Nitrogen)[2]
Cone Gas Flow 10 L/hr (Nitrogen)[2]
Data Acquisition Mode Multiple Reaction Monitoring (MRM)

5.3 MRM Transitions The MRM transitions are selected for their specificity and abundance to ensure sensitive and interference-free quantification. The primary, most abundant transition is used for quantification, while a secondary transition can be used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Zonisamide (Quantifier) 213.0132.10.12515
Zonisamide (Qualifier) 213.0108.10.12520
IS (Quantifier) 231.0133.90.13022

G

Bioanalytical Method Validation

The method must be rigorously validated to ensure its reliability for the intended application.[3] Validation should be performed according to the latest FDA and/or EMA guidelines.[9][10][11] The key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterExperiment DescriptionAcceptance Criteria
Selectivity Analyze at least six blank plasma lots for interferences at the retention times of zonisamide and the IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (at least 6 non-zero points) on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ Analyze at least five replicates at the lowest concentration of the calibration curve.Precision (%CV) ≤ 20% and Accuracy (%Bias) within ±20%. Signal-to-noise ratio > 5.
Accuracy & Precision Analyze QC samples (LLOQ, LQC, MQC, HQC) in replicates (n=5) on three separate days (inter-day) and within a single run (intra-day).Precision (%CV) ≤ 15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% of nominal (±20% at LLOQ).[1]
Matrix Effect Compare the peak area of analyte spiked into extracted blank plasma with the peak area of a pure solution.The IS-normalized matrix factor should have a %CV ≤ 15% across different plasma lots.
Recovery Compare the peak area of analyte from extracted samples with that of post-extraction spiked samples.Recovery should be consistent, precise, and reproducible. %CV ≤ 15%.
Stability Evaluate analyte stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C).Mean concentration should be within ±15% of the nominal concentration.

Conclusion

This application note details a selective, sensitive, and high-throughput UHPLC-MS/MS method for the quantification of zonisamide in human plasma. The simple protein precipitation sample preparation and rapid 2.5-minute chromatographic run time make it highly suitable for clinical research and TDM where large numbers of samples require analysis. The protocol is grounded in established scientific principles and meets the stringent requirements for bioanalytical method validation set forth by regulatory agencies, ensuring the generation of reliable and defensible data.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Union. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Milosavljevic, S., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4899. [Link]

  • Al-Zaagi, I. A., et al. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 62-69. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • ResearchGate. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. [Link]

  • PubMed. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC-MS/MS: Application to Clinical Practice. [Link]

  • Almeida, A. M., et al. (2014). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 6(22), 9076-9083. [Link]

  • ResearchGate. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]

  • MDPI. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]

  • Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. [Link]

  • Witt, D. W., et al. (2019). Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting. Therapeutic Drug Monitoring, 41(4), 519-526. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

Sources

Application Note: In Vitro Evaluation of 1,2-Oxazol-3-ylmethanesulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2-Oxazol-3-ylmethanesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from classical aromatic sulfonamides. While traditional sulfonamides (e.g., sulfamethoxazole) primarily target bacterial dihydropteroate synthase (DHPS), the incorporation of the isoxazole ring linked to a methanesulfonamide moiety significantly alters the electronic landscape and binding vector.

This structural modification directs biological activity toward two primary high-value targets:

  • Carbonic Anhydrases (CAs): Specifically tumor-associated isoforms (hCA IX/XII) and CNS-relevant isoforms (hCA VII). The sulfonamide acts as a Zinc-Binding Group (ZBG), while the isoxazole tail engages the hydrophobic pocket of the enzyme.

  • Microbial Metabolic Pathways: Retention of antibacterial efficacy against Gram-negative and Gram-positive strains, often overcoming resistance mechanisms associated with traditional sulfa drugs.

This guide provides a validated, multimodal screening cascade to evaluate novel derivatives of this class. It moves beyond simple "screening" to establish Structure-Activity Relationships (SAR) through three critical modules: Enzymatic Kinetics, Antimicrobial Potency, and Hypoxic Cellular Efficacy.

Screening Workflow Visualization

The following diagram outlines the logical flow of the evaluation process, ensuring that only high-potential candidates proceed to cell-based models.

ScreeningCascade cluster_0 Module 1: Enzymatic Screen cluster_1 Module 2: Functional Screen cluster_2 Module 3: Cellular Context Start Compound Library (1,2-Oxazol-3-ylmethanesulfonamide) CA_Assay hCA Inhibition Assay (Esterase Activity) Start->CA_Assay Selectivity Isoform Selectivity (hCA II vs hCA IX) CA_Assay->Selectivity IC50 < 100 nM MIC_Assay Antimicrobial MIC (Broth Microdilution) Selectivity->MIC_Assay Parallel Path Hypoxia Hypoxic Cytotoxicity (HIF-1α driven tumors) Selectivity->Hypoxia Tumor Selective Resistance Drug-Resistant Strains (e.g., MRSA, VRE) MIC_Assay->Resistance ADME Solubility & Stability (Microsomal) Resistance->ADME Hypoxia->ADME Decision Lead Candidate Selection ADME->Decision High Stability Low Toxicity

Caption: Figure 1. Integrated screening cascade for isoxazole sulfonamides. The workflow prioritizes enzymatic affinity before assessing cellular permeability and metabolic stability.

Module 1: Carbonic Anhydrase Inhibition (Enzymatic Assay)[1]

Scientific Premise: The methanesulfonamide group coordinates with the Zn(II) ion in the CA active site. The isoxazole ring provides secondary interactions that determine isoform selectivity (e.g., distinguishing cytosolic hCA II from transmembrane hCA IX). We utilize the Esterase Activity Assay using 4-Nitrophenyl acetate (4-NPA) as a substrate. This is a robust, high-throughput alternative to the CO2 hydration stopped-flow method.

Protocol: 96-Well Esterase Inhibition Assay

Materials:

  • Enzyme: Recombinant human CA I, II, and IX (commercial sources).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (Sigma-Aldrich).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Detection: Microplate reader capable of absorbance at 400 nm (formation of 4-nitrophenolate).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 1,2-Oxazol-3-ylmethanesulfonamide derivative in DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Enzyme Pre-incubation:

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of Enzyme solution (final concentration 0.5–1.0 µM depending on specific activity).

    • Add 10 µL of Compound dilution.

    • Incubate for 15 minutes at 25°C to allow the sulfonamide moiety to displace the zinc-bound water molecule (the "zinc-hydroxide" mechanism).

  • Substrate Addition:

    • Prepare 3 mM 4-NPA solution in acetone (freshly prepared). Dilute to 1 mM with water immediately before use.

    • Add 100 µL of substrate solution to initiate the reaction.

  • Kinetic Measurement:

    • Immediately read Absorbance (400 nm) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine % Inhibition:

      
      .
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Standard: Acetazolamide must yield an IC50 within 10-20 nM (for hCA II).

Module 2: Antimicrobial Efficacy (MIC Determination)

Scientific Premise: While CA inhibition is a major target, the sulfonamide core retains potential for inhibiting Dihydropteroate Synthase (DHPS) in bacteria. The isoxazole ring often enhances lipophilicity, potentially improving penetration into Gram-negative periplasm.

Protocol: Broth Microdilution (CLSI Standards)

Target Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

  • Escherichia coli (ATCC 25922) - Gram-negative control.

  • Pseudomonas aeruginosa (ATCC 27853) - Permeability challenge.

Methodology:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Add 100 µL of compound (serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL) to 96-well plates.

    • Add 100 µL of bacterial inoculum. Final volume: 200 µL.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD600 measurement.

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Critical Control:

  • Include Sulfamethoxazole as a positive control. If the isoxazole derivative shows MIC > 64 µg/mL while the control is active, the compound likely lacks DHPS affinity, and the focus should shift entirely to CA inhibition or anti-inflammatory applications.

Module 3: Hypoxic Cytotoxicity (Cancer Selectivity)

Scientific Premise: Tumor-associated CA IX is overexpressed in hypoxic conditions to regulate pH. 1,2-Oxazol-3-ylmethanesulfonamides that inhibit CA IX should show selective toxicity to cancer cells under hypoxia compared to normoxia.

Protocol: Normoxic vs. Hypoxic MTT Assay

Cell Lines:

  • MCF-7 (Breast cancer, high CA IX expression).[1]

  • HDF (Human Dermal Fibroblasts, normal control).[2]

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with compound (0.1 – 100 µM).

  • Conditioning:

    • Set A (Normoxia): Incubate at 37°C, 5% CO2, 21% O2.

    • Set B (Hypoxia): Incubate in a hypoxia chamber (1% O2, 5% CO2, 94% N2).

  • Duration: 48 hours.

  • Viability Assessment: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

Data Interpretation: Calculate the Hypoxia Selectivity Index (HSI) :



  • An HSI > 2.0 indicates the compound is targeting hypoxia-driven mechanisms (likely CA IX inhibition) rather than general cytotoxicity.

Data Presentation & Analysis

When reporting results, consolidate data into a comparative matrix to facilitate decision-making.

Table 1: Integrated Activity Profile

Compound IDhCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)S. aureus MIC (µg/mL)MCF-7 Hypoxia

(µM)
ISOX-001 12.5450.00.02>64>100
ISOX-002 8.24.51.83212.4
Acetazolamide 12.025.00.48N/A>100
Sulfamethoxazole >1000>1000N/A16N/A

Interpretation:

  • ISOX-001 is a potent, classical CA II inhibitor (potential glaucoma indication).

  • ISOX-002 shows dual activity (CA IX inhibition and moderate antibacterial), making it a strong candidate for complex tumor environments or resistant infections.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the molecular mechanism of action for this scaffold within the tumor microenvironment context.

Mechanism Compound 1,2-Oxazol-3-yl- methanesulfonamide Zinc Zn(II) Active Site Compound->Zinc Sulfonamide binds Reaction CO2 + H2O -> HCO3- + H+ Compound->Reaction BLOCKS Target Carbonic Anhydrase IX (Transmembrane) Target->Reaction Catalyzes Zinc->Target Inhibits catalytic activity Effect1 Intracellular pH (Normalization) Reaction->Effect1 Disrupted Effect2 Extracellular pH (Acidification Blocked) Reaction->Effect2 Disrupted Outcome Reduced Metastasis & Cell Death Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Mechanism of Action. The sulfonamide moiety binds the catalytic Zinc, preventing the hydration of CO2, disrupting pH regulation essential for hypoxic tumor survival.

References

  • Supuran, C. T. (2017).[3][4] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1272-1294. Link

  • Nocentini, A., et al. (2018). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery, 13(8), 767-776. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. Link

  • Pastorekova, S., & Harris, A. L. (2022). Carbonic anhydrases in the response of cancer cells to hypoxia. Seminars in Cancer Biology, 86, 177-190. Link

  • Meanwell, N. A. (2018). The Isoxazole Ring in Drugs and Drug Candidates. Journal of Medicinal Chemistry, 61(14), 5822-5841. Link

Sources

Application of 1,2-Oxazol-3-ylmethanesulfonamide in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1,2-Benzisoxazole-3-Methanesulfonamide in Neuroscience Research

Introduction: Defining the Compound and Its Significance

The compound class characterized by the 1,2-oxazole-3-ylmethanesulfonamide core is of significant interest in modern neuroscience. While the specific term "1,2-Oxazol-3-ylmethanesulfonamide" refers to the core chemical structure, the most extensively researched and clinically relevant compound in this family is Zonisamide , chemically known as 1,2-benzisoxazole-3-methanesulfonamide [1][2][3][4][5]. The addition of the "benz" prefix indicates a benzene ring fused to the isoxazole moiety, a structural feature critical to its pharmacological profile.

Zonisamide was first synthesized in Japan and has since been approved globally as a broad-spectrum anti-epileptic drug (AED)[6][7]. Its utility has expanded beyond epilepsy, with approvals in several countries as an adjunctive therapy for Parkinson's disease (PD)[1][8][9]. This guide will focus on Zonisamide as the archetypal molecule of this class to provide a detailed exploration of its applications, mechanisms, and the experimental protocols necessary to investigate its effects in a neuroscience research setting. Its unique, multi-target mechanism of action makes it a valuable tool for studying neuronal excitability, neurodegeneration, and complex neurotransmitter interactions[10][11].

A Multi-Target Mechanism of Action

Zonisamide's efficacy across different neurological disorders stems from its ability to modulate multiple, distinct physiological targets. This pleiotropic activity is a key area of research, as the contribution of each mechanism may differ depending on the pathological context (e.g., epilepsy vs. Parkinson's disease)[8]. The principal mechanisms are:

  • Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the sustained, high-frequency repetitive firing of action potentials by altering the fast inactivation of voltage-sensitive sodium channels[2][10][12]. This stabilizes neuronal membranes and prevents the excessive, synchronized firing that characterizes epileptic seizures[3][12][13].

  • Inhibition of T-Type Calcium Channels: The drug reduces low-threshold, transient T-type calcium currents without affecting L-type currents[2][14][15]. T-type calcium channels are implicated in the rhythmic firing of thalamic neurons, which is a key feature in the propagation of certain generalized seizures, such as absence seizures[3][12]. This action is believed to prevent the spread of seizure discharges across neuronal networks[10][11][14].

  • Inhibition of Monoamine Oxidase B (MAO-B): Zonisamide is a reversible inhibitor of MAO-B, the enzyme responsible for degrading dopamine[16][17]. This mechanism is particularly relevant to its application in Parkinson's disease. By inhibiting MAO-B, Zonisamide can increase synaptic dopamine levels, helping to alleviate motor symptoms[5][18]. In vitro studies have determined its IC50 for MAO-B to be approximately 25 µM, a concentration achievable within the therapeutic range[16][17][19].

  • Modulation of Neurotransmitter Systems: Zonisamide has been shown to modulate both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission[1][3][12]. It may enhance GABA release and function, further contributing to the suppression of neuronal hyperexcitability[4][12][19].

  • Neuroprotection and Antioxidant Effects: Preclinical studies have revealed that Zonisamide possesses neuroprotective properties, including the ability to scavenge free radicals and protect neurons from oxidative stress and glutamate-induced damage[4][12][20][21][22]. This may be beneficial in slowing neurodegenerative processes associated with both chronic epilepsy and Parkinson's disease[23].

  • Weak Carbonic Anhydrase Inhibition: While Zonisamide is a weak inhibitor of carbonic anhydrase, this action is not considered a primary contributor to its main anticonvulsant effects, especially when compared to other sulfonamides like acetazolamide[1][2][13][24].

Zonisamide_Mechanism_of_Action Figure 1: Zonisamide's Multi-Target Mechanism of Action cluster_channels Ion Channel Modulation cluster_neurotransmission Neurotransmitter Systems cluster_outcomes Cellular & Systemic Effects ZNS Zonisamide Na_Channel Voltage-Gated Sodium Channels ZNS->Na_Channel Blocks Ca_Channel T-Type Calcium Channels ZNS->Ca_Channel Inhibits MAOB Monoamine Oxidase B (MAO-B) ZNS->MAOB Reversibly Inhibits GABA GABAergic System ZNS->GABA Modulates Neuroprotection Neuroprotection & Antioxidant Effects ZNS->Neuroprotection Promotes Neuronal_Stability Increased Neuronal Membrane Stability Na_Channel->Neuronal_Stability Seizure_Suppression Suppression of Neuronal Hypersynchronization Ca_Channel->Seizure_Suppression Dopamine_Increase Increased Synaptic Dopamine MAOB->Dopamine_Increase GABA->Seizure_Suppression Neuronal_Stability->Seizure_Suppression

Caption: Figure 1: Zonisamide's Multi-Target Mechanism of Action.

Applications in Neuroscience Research

Epilepsy and Seizure Modeling

Zonisamide is a broad-spectrum anticonvulsant effective against partial-onset seizures, generalized tonic-clonic seizures, and other seizure types like myoclonic and absence seizures[3][5][7]. In a research context, it serves as a valuable positive control for screening new anticonvulsant compounds and for studying the mechanisms of seizure propagation.

  • Key Research Uses:

    • Investigating seizure propagation in acute brain slice models[25].

    • Studying drug resistance in chronic epilepsy models.

    • Evaluating effects on neuronal excitability in chemoconvulsant models (e.g., kainic acid, pentylenetetrazol)[23][25].

Parkinson's Disease and Dopaminergic Function

The discovery of Zonisamide's efficacy in Parkinson's disease opened a new avenue of research[9]. It is used as an adjunctive therapy to Levodopa to improve motor symptoms and reduce "off" time[8][9][26][27]. The therapeutic doses for PD are considerably lower than those used for epilepsy, suggesting a different primary mechanism of action in this context, likely centered on MAO-B inhibition and dopamine synthesis enhancement[8][9][26].

  • Key Research Uses:

    • Studying dopamine metabolism and turnover in vivo using microdialysis[18].

    • Assessing neuroprotective effects in toxin-based PD models (e.g., MPTP, 6-OHDA)[16][17][18].

    • Investigating non-motor symptoms of PD.

    • Exploring its potential to reduce levodopa-induced dyskinesia[8].

Quantitative Data Summary

The following tables summarize key quantitative parameters for Zonisamide, providing researchers with essential data for experimental design.

Table 1: Therapeutic Dosages and Efficacy in Clinical Applications

Indication Typical Daily Dosage (Adult) Key Efficacy Outcome References
Epilepsy (Adjunctive) 200–600 mg ≥50% reduction in seizure frequency [6][7]

| Parkinson's Disease (Adjunctive) | 25–100 mg | Significant reduction in UPDRS Part III score and "off" time |[8][9][26][27] |

Table 2: Key Pharmacological Parameters for Research

Parameter Value Context References
MAO-B Inhibition (IC50) ~25 µM In vitro, mouse brain homogenates [16][17][19]
BK(Ca) Channel Activation (EC50) 34 µM In vitro, patch-clamp on H19-7 cells [28]
Plasma Protein Binding ~40% Human plasma [2][3]

| Elimination Half-Life | ~63 hours | Healthy volunteers |[2][15][24] |

Experimental Protocols

The following protocols are designed as comprehensive templates. Researchers must adapt them to their specific laboratory conditions, animal models, and equipment, adhering to all institutional and governmental regulations for animal welfare and laboratory safety.

Protocol 1: In Vitro Assessment of Zonisamide on Neuronal Excitability via Brain Slice Electrophysiology

Objective: To determine the effect of Zonisamide on synaptic transmission and neuronal firing in acute hippocampal or cortical brain slices. This protocol is based on methodologies used to assess the effects of antiepileptic drugs on excitatory postsynaptic potentials[29][30].

Materials:

  • Zonisamide (soluble in DMSO or water)[20]

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • Vibrating microtome (vibratome)

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Glass micropipettes (for recording and stimulation)

  • Animal model (e.g., Sprague-Dawley rat, P18-P25)

Procedure:

  • Slice Preparation: a. Anesthetize the animal according to an approved protocol and decapitate. b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Cut 300-400 µm thick coronal or sagittal slices using a vibratome. d. Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording: a. Transfer a single slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF at a rate of 2-3 mL/min. b. Using whole-cell patch-clamp configuration, record from a pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus). c. Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals).

  • Experimental Paradigm: a. Baseline Recording: Record baseline evoked excitatory postsynaptic potentials (fEPSPs) or currents (EPSCs) for 10-20 minutes by delivering a stimulus every 20 seconds. b. Drug Application: Switch the perfusion to aCSF containing the desired concentration of Zonisamide (e.g., 10 µM, 30 µM, 100 µM)[30]. The therapeutic range in unbound plasma is a good starting point[31]. c. Effect Recording: Continue recording for 20-30 minutes during drug application to observe the effect on fEPSP/EPSC amplitude and kinetics. d. Repetitive Firing: In current-clamp mode, inject depolarizing current steps of increasing amplitude to induce action potential firing. Compare the number of action potentials fired before and during Zonisamide application to assess its effect on sustained repetitive firing[29][31]. e. Washout: Switch the perfusion back to standard aCSF and record for another 20-30 minutes to determine if the drug's effects are reversible.

  • Data Analysis: a. Measure the amplitude of fEPSPs/EPSCs and normalize to the baseline period. b. Plot the time course of the effect. c. Quantify the number of action potentials fired at each current injection step. d. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

Protocol 2: In Vivo Assessment of Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the ability of Zonisamide to protect dopaminergic neurons and improve motor function in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. This protocol is based on established methods for testing potential anti-parkinsonian drugs[16][17].

Materials:

  • Zonisamide

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

  • Mouse strain sensitive to MPTP (e.g., C57BL/6)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • HPLC system with electrochemical detection for neurotransmitter analysis

  • Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)

Procedure:

  • Animal Groups and Dosing: a. Divide mice into four groups: (1) Vehicle Control (saline only); (2) Zonisamide only; (3) MPTP only; (4) Zonisamide + MPTP. b. Administer Zonisamide (e.g., 25-50 mg/kg, intraperitoneally or orally) or vehicle daily for a pre-treatment period of 7-14 days[8].

  • MPTP Intoxication: a. On specified days during the Zonisamide treatment period, administer MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals) to groups 3 and 4. Administer saline to groups 1 and 2. b. Continue daily Zonisamide/vehicle administration throughout the study.

  • Behavioral Assessment: a. Perform motor function tests at baseline and several days after the final MPTP injection. b. Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall. c. Open Field Test: Measure total distance traveled, and rearing frequency over a 10-minute period to assess spontaneous locomotor activity.

  • Neurochemical and Histological Analysis: a. At the end of the study (e.g., 7-14 days after MPTP), euthanize the animals. b. HPLC Analysis: Rapidly dissect the striatum from one hemisphere, homogenize, and analyze for levels of dopamine and its metabolites (DOPAC, HVA) using HPLC-ED[16]. c. Immunohistochemistry: Perfuse the remaining brain tissue with paraformaldehyde, section the substantia nigra, and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons.

  • Data Analysis: a. Analyze behavioral data using two-way ANOVA to compare group performances over time. b. Compare striatal dopamine levels and TH-positive cell counts between groups using one-way ANOVA followed by post-hoc tests. c. A significant preservation of motor function, dopamine levels, and TH-positive neurons in the Zonisamide + MPTP group compared to the MPTP-only group indicates a neuroprotective effect.

Experimental_Workflow Figure 2: In Vivo Neuroprotection Study Workflow cluster_setup Phase 1: Setup & Pre-treatment cluster_induction Phase 2: Disease Induction cluster_assessment Phase 3: Post-lesion Assessment cluster_analysis Phase 4: Endpoint Analysis A1 Animal Acclimatization & Group Assignment A2 Baseline Behavioral Testing (e.g., Rotarod) A1->A2 A3 Daily Zonisamide or Vehicle Administration (e.g., 7-14 days) A2->A3 B1 MPTP or Saline Administration A3->B1 During Treatment C1 Post-lesion Behavioral Testing (e.g., 7 days post-MPTP) B1->C1 Allow Recovery C2 Euthanasia & Tissue Collection C1->C2 D1 Neurochemical Analysis (HPLC for Dopamine) C2->D1 D2 Histological Analysis (IHC for TH+ Neurons) C2->D2

Caption: Figure 2: In Vivo Neuroprotection Study Workflow.

Conclusion

Zonisamide, the primary therapeutic agent within the 1,2-benzisoxazole-3-methanesulfonamide class, represents a versatile and powerful tool for neuroscience research. Its well-characterized, multi-target mechanism of action provides a unique opportunity to probe the complex interplay between ion channel function, neurotransmitter metabolism, and neurodegeneration. By employing rigorous in vitro and in vivo protocols, researchers can continue to elucidate the pathways underlying its therapeutic effects in epilepsy and Parkinson's disease, and potentially uncover new applications for this remarkable compound.

References

  • Zonisamide - Wikipedia. Wikipedia. [Link]

  • Leppik, I. E. (2007). Clinical pharmacology and mechanism of action of zonisamide. PubMed. [Link]

  • What is the mechanism of Zonisamide? (2024). Patsnap Synapse. [Link]

  • Zonisamide. (2023). Neurology Clinical Practice. [Link]

  • Yi, D., et al. (2020). Zonisamide for the Treatment of Parkinson Disease: A Current Update. Frontiers in Aging Neuroscience. [Link]

  • Bermejo, P. E., & Anciones, B. (2009). A Review of the Use of Zonisamide in Parkinson's Disease. PMC. [Link]

  • Sonsalla, P. K., et al. (2010). The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance. PMC. [Link]

  • Zonisamide in Parkinson's: Therapeutics Q&A. (2007). Practical Neurology. [Link]

  • Sonsalla, P. K., et al. (2010). The antiepileptic drug zonisamide inhibits MAO-B and attenuates MPTP toxicity in mice: clinical relevance. PubMed. [Link]

  • Zonisamide | C8H8N2O3S | CID 5734. (n.d.). PubChem - NIH. [Link]

  • Kito, M., et al. (1996). Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex. PubMed. [Link]

  • What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy? (n.d.). R Discovery. [Link]

  • Bermejo, P. E. (2014). Zonisamide for the treatment of Parkinson's disease. Taylor & Francis Online. [Link]

  • Martella, G., et al. (2010). Electrophysiological actions of zonisamide on striatal neurons: Selective neuroprotection against complex I mitochondrial dysfunction. PubMed. [Link]

  • Zonisamide. (2025). The Movement Disorders Prescriber's Guide to Parkinson's Disease - Cambridge University Press & Assessment. [Link]

  • Uebele, V. N., et al. (2009). Zonisamide block of cloned human T-type voltage-gated calcium channels. PubMed. [Link]

  • Wu, S. N., et al. (2007). Activation by zonisamide, a newer antiepileptic drug, of large-conductance calcium-activated potassium channel in differentiated hippocampal neuron-derived H19-7 cells. PubMed. [Link]

  • Mechanisms suggested in various studies, explaining the therapeutic... (n.d.). ResearchGate. [Link]

  • Zonisamide | Anti-Seizure Medication. (2025). Epilepsy Foundation. [Link]

  • (PDF) CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. (2024). ResearchGate. [Link]

  • CHEMISTRY AND PATHOPHYSIOLOGY OF 1–(1,2–BENZISOXAZOL–3–YL) METHANESULFONAMIDE. (2022). IJCRT.org. [Link]

  • Usami, M., et al. (2005). In vivo evaluation of the effect of zonisamide on the hippocampal redox state during kainic acid-induced seizure status in rats. PubMed. [Link]

  • Osonoe, K., et al. (1993). Zonisamide: electrophysiological and metabolic changes in kainic acid-induced limbic seizures in rats. PubMed. [Link]

  • Zonisamide: Chemistry, mechanism of action, and pharmacokinetics. (2025). ResearchGate. [Link]

  • Grover, S., et al. (2014). Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease. PMC. [Link]

  • Huang, C. W., et al. (2005). Zonisamide at clinically relevant concentrations inhibits field EPSP but not presynaptic fiber volley in rat frontal cortex. PubMed. [Link]

  • Zonisamide: A Comprehensive, Updated Review for the Clinician. (2023). PMC. [Link]

  • Zonisamide Clinical Update and Literature Review. (2023). Drug Topics. [Link]

  • Fromm, G. H., & Shibuya, T. (1987). Effect of zonisamide (CI-912) on a synaptic system model. PubMed. [Link]

  • The animal undergoing in vivo microdialysis. Samples... (n.d.). ResearchGate. [Link]

  • 020789 Zonegran Pharmacology Review Part 1. (1998). accessdata.fda.gov. [Link]

  • Biton, V. (2007). Zonisamide – a review of experience and use in partial seizures. PMC. [Link]

Sources

Troubleshooting & Optimization

Addressing stability problems of 1,2-Oxazol-3-ylmethanesulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Oxazol-3-ylmethanesulfonamide

A Guide to Understanding and Mitigating Solution-Phase Instability

Welcome to the technical support center for 1,2-Oxazol-3-ylmethanesulfonamide. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule and may encounter challenges related to its stability in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you anticipate, troubleshoot, and resolve common stability issues.

Our approach focuses on explaining the causal mechanisms behind degradation, providing you with the knowledge to not only solve immediate problems but also to proactively design more robust experiments and formulations.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the fundamental chemical liabilities of 1,2-Oxazol-3-ylmethanesulfonamide, providing a foundational understanding of its potential degradation pathways.

Q1: What are the primary chemical moieties in 1,2-Oxazol-3-ylmethanesulfonamide that are susceptible to degradation in solution?

A1: The structure of 1,2-Oxazol-3-ylmethanesulfonamide contains two primary functional groups that represent its main stability liabilities: the 1,2-oxazole ring and the methanesulfonamide side chain .

  • 1,2-Oxazole Ring: This heterocyclic ring, while aromatic, is susceptible to cleavage under certain conditions. The primary concerns are acid- or base-catalyzed hydrolysis, which can lead to ring opening.[1] Oxazoles are generally more resistant to acids than related structures like furans, but they can be decomposed by concentrated acids.[1][2] The ring is also a potential site for oxidative degradation and can be sensitive to light (photolysis).[1][3]

  • Sulfonamide Group (S-N Bond): The bond between the sulfur and nitrogen atoms in the sulfonamide group is a well-known site for hydrolytic cleavage.[4] This reaction is often dependent on pH, with accelerated degradation observed under strongly acidic conditions for many sulfonamides.[4][5]

cluster_mol 1,2-Oxazol-3-ylmethanesulfonamide: Key Stability Hotspots cluster_key Potential Degradation Sites mol hydrolysis_oxazole Oxazole Ring Hydrolysis p1 hydrolysis_oxazole->p1 hydrolysis_sn Sulfonamide S-N Cleavage p2 hydrolysis_sn->p2 oxidation_photo Oxidation / Photolysis p3 oxidation_photo->p3

Caption: Key areas of instability on the 1,2-Oxazol-3-ylmethanesulfonamide molecule.

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may observe during your experiments.

Q2: I'm observing rapid loss of my compound in an acidic mobile phase (e.g., pH < 3) during HPLC analysis. What is the likely cause and how can I fix it?

A2: Plausible Cause: The primary cause is almost certainly acid-catalyzed hydrolysis. Both the sulfonamide S-N bond and the 1,2-oxazole ring are susceptible to degradation at low pH. Studies on a range of sulfonamides have shown that while they are often stable in the pH 4-10 range, degradation can be significant at pH 2.[5] The oxazole ring can also be cleaved by strong acids.[1] This dual vulnerability means that low-pH environments pose a significant risk to the integrity of the molecule.

Troubleshooting & Optimization:

  • Adjust Mobile Phase pH: The most effective solution is to increase the pH of your mobile phase. Aim for a pH between 4 and 7, where the molecule is expected to be more stable. Ensure your chosen buffer has sufficient capacity to maintain the target pH.

  • Reduce Temperature: If the analytical method requires a low pH, running the HPLC autosampler and column at a reduced temperature (e.g., 4-10 °C) can significantly slow the rate of hydrolysis.

  • Minimize Residence Time: Prepare samples immediately before analysis. Do not let samples sit in the autosampler in an acidic mobile phase for extended periods.

  • Consider Alternative Chromatography: If pH adjustment is not possible, explore other separation techniques like supercritical fluid chromatography (SFC) or using a non-aqueous mobile phase in reversed-phase chromatography if your analyte's polarity allows.

ParameterRecommendationRationale
Solution pH Maintain pH 4 - 8Avoids acid-catalyzed hydrolysis of both the sulfonamide and oxazole moieties.[5]
Temperature Store and run at low temp (4°C)Reduces the kinetic rate of degradation reactions.[1]
Solvent Use co-solvents (e.g., ACN, MeOH)Reduces water activity, thereby slowing hydrolysis.[1]
Atmosphere Use degassed solventsRemoves dissolved oxygen, minimizing oxidative degradation.[1]
Q3: My stock solution, stored in a clear vial on the lab bench, is showing degradation and discoloration over time. What's happening?

A3: Plausible Cause: This is a classic sign of photodegradation and/or oxidation. Oxazole rings are known to be susceptible to photolysis, which can lead to the formation of oxidation products upon exposure to UV or even ambient light.[1][3] Discoloration often indicates the formation of chromophoric degradation products. Oxidation can also occur at the C4 position of the oxazole ring, leading to bond cleavage.[1]

Troubleshooting & Optimization:

  • Light Protection: Always store stock solutions and solid material in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen, reducing the potential for both photo-oxidation and direct oxidation.[1]

  • Solvent Purity: Use high-purity, degassed solvents for preparing stock solutions to remove dissolved oxygen.[1]

  • Consider Antioxidants: If compatible with your experimental system, the addition of a suitable antioxidant could be considered for bulk solutions, though this is often not feasible for analytical standards.

Parent 1,2-Oxazol-3-ylmethanesulfonamide in Solution Acid Acidic Conditions (pH < 4) Parent->Acid Hydrolysis (S-N Cleavage) Light Light Exposure (UV/Ambient) Parent->Light Photolysis (Ring Cleavage) Oxygen Oxidizing Agents (e.g., O2, H2O2) Parent->Oxygen Oxidation Degradation Degradation Products (Loss of Parent Compound) Acid->Degradation Light->Degradation Oxygen->Degradation

Caption: Primary degradation pathways for 1,2-Oxazol-3-ylmethanesulfonamide in solution.

Protocols for Stability Assessment

To quantitatively understand the stability of 1,2-Oxazol-3-ylmethanesulfonamide under your specific experimental conditions, a formal stability study is recommended.

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a systematic approach to determine the compound's degradation rate across a range of pH values.

Objective: To determine the half-life (t½) of 1,2-Oxazol-3-ylmethanesulfonamide in various aqueous buffers.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 4, 7.4, 9, and 12). Common buffer systems include citrate for acidic, phosphate for neutral, and borate for basic ranges.[1]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a water-miscible organic solvent like acetonitrile or DMSO.

  • Incubation Solutions: Dilute the stock solution into each buffer to a final working concentration (e.g., 10-50 µg/mL). The final concentration of the organic solvent should be low (<1-5%) to ensure the buffer's properties dominate.

  • Incubation: Tightly cap the vials and place them in a temperature-controlled incubator set to a relevant temperature (e.g., 25°C, 37°C, or an accelerated condition like 50°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The t=0 sample should be taken immediately after preparation.

  • Sample Quenching (if necessary): If degradation is rapid, you may need to quench the reaction by adding an equal volume of a strong organic solvent or by neutralizing the pH before analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each aliquot using a validated, stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line is the negative of the degradation rate constant (k). The half-life can be calculated as t½ = 0.693 / k.

Caption: Experimental workflow for conducting a pH-rate stability profile.

References

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC (PubMed Central). [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC (PubMed Central). [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC (PubMed Central). [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. ResearchGate. [Link]

Sources

Impact of liver enzyme-inducing AEDs on zonisamide clearance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Zonisamide & Enzyme-Inducing AEDs

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the pharmacokinetic interactions between zonisamide and liver enzyme-inducing antiepileptic drugs (AEDs). Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for zonisamide, and which enzymes are involved?

A1: Zonisamide is primarily metabolized in the liver through two main pathways.[1] The first is acetylation, which forms N-acetyl zonisamide.[1] The second, and more significant pathway in the context of drug-drug interactions, is a reduction reaction that opens the benzisoxazole ring to form 2-sulfamoylacetyl phenol (SMAP).[1] This reductive metabolism is principally mediated by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[1][2][3] To a lesser extent, CYP2C19 and CYP3A5 also contribute to its metabolism.[2][4] It's important to note that zonisamide's metabolites are not pharmacologically active.[1][5] About 35% of a dose is excreted unchanged in the urine.[1][3]

Q2: How do liver enzyme-inducing AEDs affect the clearance of zonisamide?

A2: Potent liver enzyme-inducing AEDs, such as phenytoin, carbamazepine, phenobarbital, and primidone, significantly increase the clearance of zonisamide.[6][7][8] These drugs are well-known inducers of the cytochrome P450 system, particularly CYP3A4.[9][10] By increasing the expression and activity of CYP3A4, these co-administered AEDs accelerate the reductive metabolism of zonisamide to its inactive metabolite, SMAP.[2][7][11] This enhanced metabolism leads to a lower plasma concentration of zonisamide and a shorter elimination half-life.[3][12] Consequently, when zonisamide is used with these inducers, a higher dose of zonisamide may be necessary to achieve and maintain therapeutic serum concentrations.[6][7]

Q3: What is the quantitative impact of specific enzyme-inducing AEDs on zonisamide's pharmacokinetic parameters?

A3: The co-administration of enzyme-inducing AEDs can dramatically alter zonisamide's pharmacokinetics. For instance, the typical elimination half-life of zonisamide in patients not receiving enzyme-inducers is approximately 63-69 hours.[1][13][14] However, this can be significantly reduced:

  • Phenytoin: Decreases the half-life to about 27 hours.[1]

  • Carbamazepine and Phenobarbital: Decrease the half-life to around 38 hours.[1][3][8]

  • Valproate: Has a less pronounced effect, reducing the half-life to approximately 46 hours, though some studies suggest it does not significantly affect zonisamide's pharmacokinetics.[1][3][8]

The plasma clearance of zonisamide can increase from a baseline of 0.30–0.35 mL/min/kg to 0.5 mL/min/kg in patients also taking enzyme-inducing AEDs.[1][3]

Table 1: Impact of Co-administered AEDs on Zonisamide Pharmacokinetics

Pharmacokinetic ParameterZonisamide MonotherapyWith PhenytoinWith Carbamazepine/PhenobarbitalWith Valproate
Elimination Half-life (t½) ~63 hours[1][3][8]~27 hours[1][3][8]~38 hours[1][3][8]~46 hours[1][3][8]
Plasma Clearance ~0.30-0.35 mL/min/kg[3]Increased[1]Increased[1][7]Minimally affected[1]
Q4: Does zonisamide itself induce or inhibit liver enzymes?

A4: No, a key pharmacokinetic advantage of zonisamide is that it does not induce its own metabolism (auto-induction) nor does it significantly induce or inhibit hepatic enzymes.[1][6][13][14] This means zonisamide generally does not alter the plasma concentrations of other co-administered AEDs like carbamazepine, phenytoin, or lamotrigine.[7][15] This lack of interaction makes it a more predictable agent when added to an existing antiepileptic drug regimen.[7]

Troubleshooting Guides for Experimental Studies

Scenario 1: Unexpectedly Rapid Zonisamide Metabolism in an In Vitro Model
  • Problem: You are using human liver microsomes to study zonisamide metabolism and observe a much faster clearance rate than anticipated, even without the presence of known inducers.

  • Possible Causes & Troubleshooting Steps:

    • Microsome Lot Variability: The specific lot of human liver microsomes may have inherently high CYP3A4 activity.

      • Protocol: Always characterize the enzymatic activity of a new lot of microsomes using a standard CYP3A4 probe substrate (e.g., midazolam or testosterone) before initiating your zonisamide experiments. Compare this activity to previous lots and manufacturer specifications.

    • Contamination of Cell Culture: If using a cell-based model (e.g., HepG2 cells), unintended exposure to substances in the media or environment could induce CYP enzymes.

      • Protocol: Review all components of your cell culture media for known inducers. Ensure stringent aseptic techniques to prevent microbial contamination, as some byproducts can affect enzyme expression.

    • Genetic Polymorphisms: The liver microsomes may be from a donor with a genetic profile that leads to higher enzyme expression.

      • Protocol: If possible, obtain genotyped microsomes or use a pooled sample from multiple donors to average out the effects of individual genetic variations.

Scenario 2: High Inter-Individual Variability in Zonisamide Clearance in a Preclinical Animal Study
  • Problem: In a study with rats or other animal models, you observe a wide range of zonisamide plasma concentrations despite administering the same dose, especially when co-administering an enzyme-inducing AED.

  • Possible Causes & Troubleshooting Steps:

    • Differential Induction: The degree of enzyme induction can vary significantly between individual animals.

      • Protocol:

        • Baseline Measurement: Before starting the study, measure baseline metabolic activity in all animals.

        • Positive Control: Include a positive control group treated with a potent and well-characterized inducer like phenobarbital to assess the maximum induction response in your animal model.

        • Monitor Induction: If feasible, measure a biomarker of CYP3A4 induction (e.g., urinary 6β-hydroxycortisol to cortisol ratio) to quantify the level of induction in each animal.

    • Underlying Health Status: Subclinical health issues in some animals can affect liver function and drug metabolism.

      • Protocol: Ensure all animals undergo a thorough health screening before enrollment. Monitor for any signs of illness throughout the study.

Scenario 3: Conflicting Results on Carbamazepine's Effect on Zonisamide
  • Problem: Literature suggests carbamazepine induces zonisamide metabolism, but some reports mention inhibitory effects. Your in vitro results are ambiguous.

  • Causality & Experimental Clarification:

    • Dual Effects: Carbamazepine is primarily an inducer of CYP3A4, which increases zonisamide clearance.[6][7] However, like many substrates of CYP enzymes, it can also act as a competitive inhibitor if concentrations are high enough. The predominant effect in vivo is induction.

    • Protocol for In Vitro Investigation:

      • Pre-incubation vs. Co-incubation: To separate the effects of induction from inhibition, design two types of experiments:

        • Induction Study: Pre-incubate your cell model (e.g., primary human hepatocytes) with carbamazepine for 24-48 hours to allow for new enzyme synthesis. Then, remove the carbamazepine and measure zonisamide metabolism.

        • Inhibition Study: Co-incubate zonisamide and carbamazepine simultaneously in a system like human liver microsomes to assess direct competitive inhibition.

      • Concentration-Response Curve: Test a wide range of carbamazepine concentrations in your inhibition assay to determine its IC50 or Ki. This will help you understand if the inhibitory concentrations are clinically relevant.

Visualizations & Experimental Workflows

Metabolic Pathway and Interaction Diagram

This diagram illustrates the primary metabolic pathway of zonisamide and the mechanism by which enzyme-inducing AEDs accelerate its clearance.

Zonisamide_Metabolism ZNS Zonisamide (Active Drug) Excretion Renal Excretion ZNS->Excretion ~35% Unchanged CYP3A4 CYP3A4 Enzyme ZNS->CYP3A4 Metabolism SMAP SMAP (Inactive Metabolite) CYP3A4->SMAP Inducing_AEDs Inducing AEDs (Phenytoin, Carbamazepine, Phenobarbital) Nucleus Hepatocyte Nucleus Inducing_AEDs->Nucleus Signal Nucleus->CYP3A4 ↑ Transcription & Synthesis (Enzyme Induction) DDI_Workflow start Start: Culture Hepatocytes treatment Treat cells with Inducing AED (e.g., Phenytoin) for 48h start->treatment control Vehicle Control (No Inducer) start->control wash Wash cells to remove inducer treatment->wash control->wash add_zns Add Zonisamide to both groups wash->add_zns incubate Incubate for specified time points add_zns->incubate sample Collect supernatant/lysate incubate->sample lcms Quantify Zonisamide & SMAP (LC-MS/MS Analysis) sample->lcms compare Compare clearance rates (Induced vs. Control) lcms->compare end End: Determine Fold-Induction compare->end

Sources

Technical Support Center: Synthesis of Oxazolone Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of oxazolone moieties. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these versatile heterocyclic compounds. Oxazolones, or azlactones, are not only crucial intermediates for synthesizing amino acids and peptides but also serve as core scaffolds in many pharmacologically active molecules.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during oxazolone synthesis, particularly focusing on the widely used Erlenmeyer-Plöchl reaction and its modern variations.

Issue 1: Low or No Product Yield

Q: My Erlenmeyer-Plöchl reaction resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low yield is a frequent challenge that can typically be traced back to issues with reagents, reaction conditions, or the work-up procedure.[3][4] Let's break down the likely culprits.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: The purity of your starting materials is paramount. Impure N-acylglycine (e.g., hippuric acid) or aldehyde can introduce contaminants that inhibit the reaction. Similarly, "anhydrous" sodium acetate that has absorbed moisture will be ineffective. Acetic anhydride can hydrolyze over time to acetic acid, reducing its efficacy as a dehydrating agent.

    • Solution:

      • Ensure your aldehyde is pure. If it's a liquid, consider distilling it before use.

      • Use freshly opened or properly stored acetic anhydride.

      • Dry the sodium acetate in an oven before the reaction if its anhydrous nature is .

      • Accurately calculate and weigh all reagents. While the aldehyde is often used in slight excess (1.0-1.2 eq), a large excess can complicate purification.[5]

  • Inefficient Cyclization and Condensation:

    • Cause: The reaction requires sufficient thermal energy to drive both the initial cyclization of the N-acylglycine and the subsequent condensation with the aldehyde.[5] Inconsistent or inadequate heating is a common reason for low conversion.

    • Solution:

      • Temperature Control: Heat the reaction mixture to the recommended 80-100 °C using a well-controlled oil bath for uniform heat distribution.[5]

      • Reaction Time: While some modern methods are very fast, classical procedures may require 1-2 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint, avoiding premature quenching.

  • Premature Hydrolysis:

    • Cause: The oxazolone ring is susceptible to hydrolysis, which cleaves the ring.[6][7] The presence of water in the reaction mixture, either from wet reagents or atmospheric moisture, can lead to the hydrolysis of the product back to the N-acyl-α,β-didehydroamino acid.

    • Solution:

      • Dry all glassware thoroughly before use (flame-dry or oven-dry).[3]

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect significant atmospheric moisture is a problem, especially for sensitive substrates.

  • Loss During Work-up and Purification:

    • Cause: The product can be lost during the isolation and purification steps. Incomplete precipitation, using too much solvent for washing, or decomposition during purification are common issues.

    • Solution:

      • Precipitation: After the reaction, cool the mixture thoroughly in an ice bath to maximize the precipitation of the product before filtration.[5]

      • Washing: Wash the filtered solid with cold ethanol and water to remove impurities without dissolving a significant amount of the product.[8]

      • Purification: While recrystallization from ethanol is standard,[9] some oxazolones may be sensitive to silica gel, leading to decomposition during column chromatography.[6] If you must use chromatography, consider deactivating the silica gel with triethylamine.

Below is a troubleshooting workflow to guide your optimization process.

G start Low or No Yield reagents 1. Check Reagents start->reagents conditions 2. Verify Conditions start->conditions workup 3. Review Work-up start->workup reagent_purity Purity of Aldehyde & Hippuric Acid? reagents->reagent_purity temp_check Correct & Stable Temp? (80-100°C) conditions->temp_check precip_check Maximized Precipitation? workup->precip_check anhydrous_check Anhydrous Reagents (NaOAc, Ac₂O) Truly Dry? reagent_purity->anhydrous_check [ PURE ] purify_reagents Action: Purify/Distill Aldehyde. Use fresh N-acylglycine. reagent_purity->purify_reagents [ IMPURE ] dry_reagents Action: Oven-dry NaOAc. Use fresh Ac₂O. anhydrous_check->dry_reagents [ NO ] final_check If issues persist, consider alternative -catalysts or methods -(e.g., microwave). anhydrous_check->final_check [ YES ] time_check Sufficient Reaction Time? (Monitor by TLC) temp_check->time_check [ YES ] optimize_temp Action: Use controlled -oil bath. Verify -thermometer. temp_check->optimize_temp [ NO ] optimize_time Action: Run longer. Determine optimal time -point via TLC. time_check->optimize_time [ NO ] time_check->final_check [ YES ] wash_check Washing with COLD Solvents? precip_check->wash_check [ YES ] optimize_precip Action: Cool mixture in ice bath for longer -before filtration. precip_check->optimize_precip [ NO ] optimize_wash Action: Ensure wash -solvents (EtOH, H₂O) -are ice-cold. wash_check->optimize_wash [ NO ] wash_check->final_check [ YES ]

Caption: Troubleshooting workflow for low oxazolone yield.
Issue 2: Significant Side Product Formation

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: Side product formation usually points to competing reaction pathways or degradation of the desired product. The structure of your reactants plays a key role.

Common Side Products & Mitigation Strategies:

  • Self-Condensation of Acetic Anhydride:

    • Cause: At high temperatures, acetic anhydride can undergo self-condensation, leading to polymeric byproducts that can complicate purification.

    • Mitigation: Avoid excessive temperatures (stick to the 80-100 °C range). Using a more efficient method like microwave irradiation can drastically reduce reaction times from hours to minutes, minimizing the window for such side reactions to occur.[1][9]

  • N-Acylurea Formation (in Carbodiimide Methods):

    • Cause: When using carbodiimides like EDC or DCC to promote cyclization, the activated N-acylglycine can be attacked by another molecule of the carbodiimide, leading to a stable N-acylurea adduct, which is a common dead-end product.[10][11]

    • Mitigation: This side reaction is influenced by sterically bulky groups on the amino acid precursor.[11] If N-acylurea formation is significant, adding a nucleophilic catalyst like pyridine can improve the efficiency of the desired cyclization over the side reaction.[10]

  • Hydrolysis Products:

    • Cause: As mentioned in the low-yield section, any water present can hydrolyze the oxazolone ring. If this happens during the reaction or work-up, you will isolate the ring-opened acid as a major impurity.

    • Mitigation: Rigorously exclude water from your reaction system.[7]

  • Formation of (E/Z) Isomers:

    • Cause: The condensation step creates an exocyclic double bond. While the (Z)-isomer is typically the thermodynamically favored and major product in the Erlenmeyer-Plöchl reaction, the formation of the (E)-isomer is possible.[12]

    • Mitigation: The formation of a single isomer is often controlled by the reaction conditions. Sticking to established protocols usually minimizes the minor isomer. Purification by recrystallization is often sufficient to isolate the major (Z)-isomer.

Issue 3: Product Instability and Decomposition

Q: My synthesized oxazolone appears pure initially but decomposes upon standing or during characterization. Why is this happening?

A: Oxazolone stability is highly dependent on its substitution pattern and the surrounding environment.[1][6]

  • Hydrolytic Instability: The C=O and C=N bonds of the oxazolone ring are electrophilic sites susceptible to nucleophilic attack by water.[1] This process is often catalyzed by acid or base.[7] Oxazolones with electron-withdrawing groups can be particularly sensitive. Store purified oxazolones in a desiccator, under an inert atmosphere if necessary, and in a freezer to minimize degradation.

  • Photolytic Instability: Some oxazolone structures are known to be photosensitive and can degrade or rearrange upon exposure to UV light.[7][13] Always store your samples in amber vials or protected from light.

  • Thermal Instability: While many oxazolones are stable at moderate temperatures, certain substitution patterns, such as aryl groups at the C-4 position, can destabilize the ring.[1] Avoid unnecessarily high temperatures during purification (e.g., when removing solvent on a rotovap).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Erlenmeyer-Plöchl reaction?

A1: It's a two-part process. First, the N-acylglycine (e.g., hippuric acid) is cyclized and dehydrated by acetic anhydride to form the saturated 5(4H)-oxazolone. This intermediate is acidic at the C-4 position (pKa ≈ 9).[2][6] A base, typically the acetate ion from sodium acetate, deprotonates C-4 to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the aldehyde in an aldol-type condensation. Finally, the resulting adduct is dehydrated (also by acetic anhydride) to form the final 4-alkylidene- or 4-arylidene-5(4H)-oxazolone.[5]

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Condensation NAG N-Acylglycine (Hippuric Acid) Oxazolone Saturated 5(4H)-Oxazolone NAG->Oxazolone + Ac₂O - H₂O Ac2O1 Acetic Anhydride Base Base (Acetate) Enolate Oxazolone Enolate Oxazolone->Enolate + Base - H⁺ Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) FinalProduct Unsaturated 5(4H)-Oxazolone Adduct->FinalProduct - H₂O

Caption: Simplified mechanism of the Erlenmeyer-Plöchl reaction.

Q2: How do substituents on the starting aldehyde and N-acylglycine affect the reaction?

A2: Substituents have a profound impact.

  • On the Aldehyde: Electron-withdrawing groups on an aromatic aldehyde generally increase its electrophilicity, which can lead to faster reaction times. Conversely, electron-donating groups may slow the condensation step.

  • On the N-Acylglycine: The nature of the acyl group affects the stability and reactivity of the resulting oxazolone. N-benzoyl glycine (hippuric acid) is most commonly used as it produces stable and high-yielding products.[1] The substituents on the C-2 and C-4 positions of the final product are critical for its biological activity.[9][14] For example, enhancing the electron-donating properties of the phenyl ring at C-2 can slow down the rate of ring-opening reactions.[1]

Q3: How can I reliably confirm the structure of my synthesized oxazolone?

A3: A combination of spectroscopic methods is essential.

  • FTIR Spectroscopy: Look for two key characteristic peaks: a strong carbonyl (C=O) stretch for the lactone, typically in the range of 1770-1820 cm⁻¹, and a C=N stretch around 1650-1660 cm⁻¹.[1][14]

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR will show characteristic signals for the protons on the substituents and the vinyl proton of the exocyclic double bond. ¹³C NMR is very informative, showing the carbonyl carbon signal typically above 165 ppm and the C=N carbon signal around 160 ppm.[15]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer structural clues.[16]

Q4: Are there greener or more efficient alternatives to the classical heating method?

A4: Absolutely. Microwave-assisted synthesis has emerged as a powerful alternative. Reactions that take hours under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to higher yields and cleaner products.[9] These reactions can sometimes be performed without any catalyst, using only acetic anhydride.[1]

ParameterClassical Method (Oil Bath)[5]Microwave-Assisted Method[1][9]
Catalyst Sodium AcetateOften catalyst-free
Solvent Acetic AnhydrideAcetic Anhydride or Solvent-free
Reaction Time 1 - 2 hours2 - 10 minutes
Typical Yield 65 - 90%70 - 95%
Energy Input High and sustainedLow and targeted
Table 1: Comparison of classical vs. microwave-assisted oxazolone synthesis.
Part 3: Key Experimental Protocols
Protocol 1: Classical Synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one [5]

This protocol details the traditional Erlenmeyer-Plöchl synthesis.

Materials:

  • Hippuric acid (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous sodium acetate (1.2 eq)

  • Acetic anhydride (3.0 - 4.0 eq)

  • Ethanol (for work-up and recrystallization)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add hippuric acid (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.2 eq).

  • Reagent Addition: Add acetic anhydride (3.0 - 4.0 eq) to the flask.

  • Reaction: Heat the mixture with stirring in an oil bath set to 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase).

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Slowly and carefully add ethanol to the stirred mixture. This will quench the excess acetic anhydride and precipitate the product. The mixture may warm up during this addition.

  • Isolation: Cool the flask in an ice bath for at least 30 minutes to ensure maximum precipitation. Collect the solid yellow product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of ice-cold ethanol and then ice-cold water to remove residual reagents.

  • Purification: Dry the crude product. Recrystallize from ethanol to obtain pure, yellow crystals of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.

Protocol 2: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl-5(4H)-ones [1]

This protocol offers a rapid and efficient alternative.

Materials:

  • Hippuric acid (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Setup: In a microwave synthesis vial, combine hippuric acid (1.0 eq) and the desired aryl aldehyde (1.0 eq).

  • Reagent Addition: Add acetic anhydride (3.0 eq). Seal the vial.

  • Reaction: Place the vial in a scientific microwave reactor. Irradiate the mixture for 4-5 minutes at a power level sufficient to maintain a steady temperature (e.g., 100-120 °C).

  • Work-up & Isolation: After the reaction is complete, cool the vial to room temperature. The product often crystallizes directly in the vial. Add a small amount of cold ethanol, break up the solid, and collect the product by vacuum filtration.

  • Purification: Wash the product with cold ethanol and dry. The purity is often high enough that recrystallization may not be necessary, but it can be performed from ethanol if needed.

References
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Al-Wslati, M., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry.
  • Asati, V., et al. (2022). Oxazolone: From Chemical Structure to Biological Function – A Review. International Journal of Health and Clinical Research.
  • A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. (2015). European Journal of Biomedical and Pharmaceutical Sciences.
  • a review on oxazolone, it' s method of synthesis and biological activity. (2015).
  • Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. (n.d.).
  • Kari, T., et al. (2023). Characterization of the Oxazolone and Macrocyclic Motifs in the bn (n = 2–5) Product Ions from Collision-Induced Dissociation of Protonated Oligoglycine Peptides with Isomer-Selective, Cryogenic Vibrational Spectroscopy. Journal of the American Society for Mass Spectrometry.
  • Ozturk, G., et al. (2018). Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. Journal of Fluorescence.
  • Wang, H., et al. (2021).
  • Fareed, G., et al. (n.d.). SUPPLEMENTARY MATERIAL TO Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem Technical Support.
  • da Silva, A. M., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Orbital: The Electronic Journal of Chemistry.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester.
  • van der Slik, E., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society.
  • Chai, D. I., et al. (2011). Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Organic Letters.
  • van der Slik, E., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. PMC.
  • Synthesis of 2-oxazolones. (n.d.). Organic Chemistry Portal.
  • The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development Professionals. (2025). BenchChem Technical Support.
  • Gunkara, O. T., et al. (2017).
  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
  • Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. (n.d.).

Sources

regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust and reproducible methods in modern drug discovery and materials science, this Technical Support Center provides a comprehensive guide to the . As a Senior Application Scientist, my goal is to bridge the gap between established literature and practical bench-top application, offering field-proven insights to overcome common experimental hurdles.

This guide is structured to function as a direct resource for researchers at the bench. It begins with frequently asked questions to build a strong foundational understanding of the reaction's principles. It then transitions into a detailed troubleshooting section formatted to solve specific, real-world experimental challenges. We will delve into the causality behind procedural choices, ensuring every protocol is a self-validating system for achieving high-yield, high-purity synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and properties of 2-(phenylsulfonyl)-2H-1,2,3-triazoles.

Q1: What is the most reliable and regioselective method for synthesizing 2-(phenylsulfonyl)-2H-1,2,3-triazole?

A1: The most dependable and highly regioselective method is the direct N-sulfonylation of 1H-1,2,3-triazole with benzenesulfonyl chloride.[1][2] This reaction is typically performed in a suitable solvent like dichloromethane (DCM) in the presence of a mild organic base, such as triethylamine (TEA), at ambient temperatures. This approach is favored for its operational simplicity, short reaction times, clean reaction profile, and excellent regioselectivity, consistently yielding the desired N2-isomer in good yields.[1][3]

Q2: Why does the direct sulfonylation of 1H-1,2,3-triazole preferentially form the N2-isomer over the N1-isomer?

A2: The high regioselectivity for the N2 position is a result of thermodynamic control. While the initial acylation or sulfonylation of 1,2,3-triazoles can sometimes yield a mixture of kinetic (N1) and thermodynamic (N2) products, the N2-acyl or N2-sulfonyl triazole is generally the more stable isomer.[4] The N1- and N3-positions of the triazole ring are part of an amidine system, whereas the N2-position is more analogous to a secondary amine within a conjugated system. Under the reaction conditions, an equilibrium can be established, which ultimately favors the formation of the more thermodynamically stable 2-(phenylsulfonyl) derivative.

Q3: How can I definitively confirm that I have synthesized the N2-regioisomer and not the N1-isomer?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this determination. Due to the symmetry of the molecule, the 2-(phenylsulfonyl)-2H-1,2,3-triazole (N2-isomer) will show a characteristic singlet in the ¹H NMR spectrum for the two magnetically equivalent protons on the triazole ring (C4-H and C5-H).[1] In contrast, the 1-(phenylsulfonyl)-1H-1,2,3-triazole (N1-isomer) is asymmetric, and its triazole protons are chemically distinct, resulting in two separate signals , typically doublets, in the ¹H NMR spectrum.[1]

Q4: What are the primary applications of 2-(phenylsulfonyl)-2H-1,2,3-triazoles in organic synthesis?

A4: N-sulfonyl-1,2,3-triazoles are highly valuable and versatile intermediates in organic synthesis. Their primary application is as stable precursors for the generation of α-imino carbene intermediates upon thermal or metal-catalyzed denitrogenation (loss of N₂).[3][5] These highly reactive carbenes can then participate in a wide array of synthetic transformations, including C-H functionalization, cycloadditions, and annulations, providing efficient pathways to construct complex nitrogen-containing heterocyclic molecules.[5][6]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the experiment.

Issue 1: Low Reaction Yield

Q: My synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole resulted in a very low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge and can stem from several factors. Follow this diagnostic workflow:

  • Purity of Starting Materials:

    • Cause: Impurities in the 1H-1,2,3-triazole, benzenesulfonyl chloride, or triethylamine can introduce side reactions. Benzenesulfonyl chloride is susceptible to hydrolysis into benzenesulfonic acid if exposed to moisture.

    • Solution: Use freshly opened or properly stored reagents. Ensure the triethylamine is pure and dry. If the quality of the sulfonyl chloride is suspect, consider purifying it by distillation.

  • Reaction Conditions:

    • Cause: Incomplete conversion due to insufficient reaction time or non-optimal stoichiometry.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[1] Ensure a slight excess of triethylamine (typically 1.2 equivalents) is used to effectively scavenge the HCl byproduct.[1] While the reaction is often complete within 3 hours at room temperature, extending the reaction time may be necessary for less reactive substrates.[1]

  • Product Loss During Workup/Purification:

    • Cause: N-sulfonyl-1,2,3-triazoles can be susceptible to hydrolysis, especially on acidic media like standard silica gel.[1] Prolonged exposure during column chromatography can lead to significant product degradation.

    • Solution: Minimize the contact time with silica gel by using flash column chromatography rather than gravity chromatography. Use a non-protic eluent system like dichloromethane or an ethyl acetate/hexane mixture. If hydrolysis remains an issue, consider using deactivated (neutral) silica or alumina for purification. Alternatively, purification can sometimes be achieved by recrystallization.[7]

dot

start Low Yield Observed check_reagents Verify Reagent Purity (Triazole, BsCl, TEA) start->check_reagents Step 1 check_conditions Review Reaction Conditions (Time, Stoichiometry) start->check_conditions Step 2 check_purification Analyze Purification Step (Workup & Chromatography) start->check_purification Step 3 reagents_ok Reagents Pure check_reagents->reagents_ok If OK reagents_bad Action: Use Pure/Fresh Reagents check_reagents->reagents_bad If Impure conditions_ok Conditions Optimal check_conditions->conditions_ok If OK conditions_bad Action: Monitor by TLC, Adjust Time/Base check_conditions->conditions_bad If Sub-optimal purification_ok Purification Optimized check_purification->purification_ok If OK purification_bad Action: Use Flash Chromatography, Neutral Phase, or Recrystallize check_purification->purification_bad If Problematic

Caption: Troubleshooting workflow for low yield.

Issue 2: Mixture of N1 and N2 Isomers Observed

Q: My NMR spectrum shows signals for both the N1 and N2-sulfonyl triazoles. How did this happen and how can I ensure N2-selectivity?

A: Obtaining a mixture of regioisomers is highly unusual when using the direct sulfonylation of 1H-1,2,3-triazole. If you are seeing both isomers, it strongly suggests you may be using a different synthetic strategy, such as a [3+2] cycloaddition between a sulfonyl azide and an alkyne.

  • Cause: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions between sulfonyl azides and terminal alkynes are known to produce 1-sulfonyl-1,2,3-triazoles (N1-isomers).[8][9] Performing a thermal (metal-free) Huisgen cycloaddition can often result in a mixture of both 1,4- and 1,5-disubstituted triazoles, which corresponds to the N1 isomer.[10]

  • Solution: To guarantee exclusive formation of the N2-isomer, you must use the post-cyclization functionalization strategy . First, form the parent 1H-1,2,3-triazole ring (if substituted), and then perform the N-sulfonylation reaction with benzenesulfonyl chloride and triethylamine as described in this guide.

dot

cluster_0 Recommended N2-Selective Pathway cluster_1 Pathway Leading to N1-Isomers start_A 1H-1,2,3-Triazole + Benzenesulfonyl Chloride reaction_A TEA, DCM 20 °C, 3h start_A->reaction_A product_A 2-(Phenylsulfonyl)-2H-1,2,3-triazole (N2-Isomer, >95% Regioselectivity) reaction_A->product_A start_B Terminal Alkyne + Phenylsulfonyl Azide reaction_B Cu(I) Catalyst (CuAAC) start_B->reaction_B product_B 1-(Phenylsulfonyl)-1H-1,2,3-triazole (N1-Isomer) reaction_B->product_B

Caption: Comparison of synthetic routes and their regiochemical outcomes.

Part 3: Experimental Protocols and Data

Protocol 1: Regioselective Synthesis of 2-(Phenylsulfonyl)-2H-1,2,3-triazole [1][2]

This protocol details the standard, reliable procedure for the title compound.

Materials:

  • 1H-1,2,3-Triazole

  • Benzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,3-triazole (1.0 mmol, 69 mg).

  • Dissolve the triazole in anhydrous dichloromethane (5.0 mL).

  • Add triethylamine (1.2 mmol, 167 µL) to the solution and stir for 5 minutes at room temperature (20-25 °C).

  • To the stirring solution, add benzenesulfonyl chloride (1.0 mmol, 128 µL) dropwise over 2 minutes.

  • Allow the reaction mixture to stir vigorously at 20 °C for 3 hours.

  • Monitor the reaction for the complete disappearance of starting materials by TLC (Eluent: 100% Dichloromethane, Rf of product ≈ 0.53).

  • Once complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with dichloromethane to afford the pure product.

Expected Results: The title compound should be obtained as colorless needles in approximately 65% yield.[1]

  • Melting Point: 92–93 °C[1]

  • ¹H NMR (CDCl₃): δ 7.98 (s, 2H, triazole C-H), 7.85-7.82 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H).

  • ¹³C NMR (CDCl₃): δ 137.5, 134.1, 133.8, 129.3, 128.5.

Data Summary Table

ParameterConditionRationaleExpected OutcomeReference
Solvent Dichloromethane (DCM)Good solubility for reagents, unreactive.Clean reaction profile.[1]
Base Triethylamine (1.2 eq.)Scavenges HCl byproduct, mild conditions.Drives reaction to completion.[1]
Temperature 20 °C (Ambient)Sufficient for reaction, minimizes side products.Good yield, high selectivity.[1]
Time 3 hoursTypically sufficient for full conversion.Reaction completion.[1]
Yield ~65% (after chromatography)Reflects potential for some loss during purification.Moderate to good isolated yield.[1]

References

  • Cherkupally, P., & R. E. (2012). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2012(5), 274-287. [Link]

  • Becerra, D., Castillo, J. C., Salinas-Torres, A., & Rojas, H. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molbank, 2022(2), M1387. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved February 22, 2026, from [Link]

  • Reddy, K. S., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4884-4887. [Link]

  • Wan, J. P., et al. (2020). Selective synthesis of N2-sulfonyl and N2-H 1,2,3-triazoles via organocatalytic annulation of enaminone/enaminoester with sulfonyl azide. Tetrahedron Letters, 61(10), 151597. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole 3. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. [Link]

  • Lee, J., et al. (2023). Continuous Flow Synthesis of N-Sulfonyl-1,2,3-triazoles for Tandem Relay Cu/Rh Dual Catalysis. The Journal of Organic Chemistry, 88(3), 1649-1659. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989284. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Triazole Synthesis. BenchChem Technical Support.
  • Padwa, A. (2004). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved February 22, 2026, from [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved February 22, 2026, from [Link]

  • Huseynov, F., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17.
  • Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]

  • Trost, B. M., & Dudley, G. B. (2009). Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes. PMC. [Link]

  • Bach, R. D. (2009). Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study. Journal of the American Chemical Society, 131(23), 8084-8093.
  • Li, X. (2020). Transition‐Metal‐Catalyzed Denitrogenative Annulation to Access High‐Valued N‐Heterocycles. Chemistry – An Asian Journal, 15(22), 3747-3759.
  • Fokin, V. V., et al. (2014). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Science, 5(7), 2823-2827.
  • ResearchGate. (2024). Advancements in transition metal-catalyzed 1,2,3-triazole synthesis via azide–alkyne cycloaddition. [Link]

  • Yilmaz, I., et al. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060.
  • Sahu, D., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(38), 33753–33804. [Link]

  • ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? [Link]

  • ResearchGate. (2022). Overview of the denitrogenative annulation of 1,2,3‐triazole and 1,2,3,4‐tetrazole. [Link]

  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4799.
  • Google Patents. (1981).
  • Royal Society of Chemistry. (n.d.). Making triazoles, the green way. RSC Education. [Link]

  • Willis, M. C., et al. (2017).
  • Reddy, K. S., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC. [Link]

  • Reddy, K. S., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4884-4887.

Sources

Validation & Comparative

Technical Comparison & Cross-Validation: 1,2-Oxazol-3-ylmethanesulfonamide (OSM) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 1,2-Oxazol-3-ylmethanesulfonamide's Mechanism of Action Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the 1,2-oxazol-3-ylmethanesulfonamide (OSM) pharmacophore. While often recognized as the core structural motif of the antiepileptic drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), the OSM scaffold itself represents a "privileged structure" in medicinal chemistry that toggles between two distinct biological activities: Carbonic Anhydrase (CA) inhibition and Voltage-Gated Ion Channel modulation .

This document is designed for researchers requiring a protocol-driven approach to distinguish these mechanisms. We cross-validate the OSM scaffold against standard-of-care agents (Acetazolamide , Phenytoin , Ethosuximide ) to isolate its specific contributions to neuronal excitability and pH homeostasis.

Part 1: The Pharmacophore Divergence

The mechanism of action (MoA) for this class depends heavily on the lipophilic environment of the isoxazole ring.

  • The "Naked" Scaffold (1,2-Oxazol-3-ylmethanesulfonamide): Predominantly acts as a Zinc-binding Carbonic Anhydrase Inhibitor (CAI) . Recent studies highlight its utility in targeting bacterial CAs (e.g., Mycobacterium tuberculosis).[1]

  • The Fused Scaffold (Zonisamide/Benzo-derivative): The addition of a benzene ring shifts the primary MoA toward Sodium (NaV) and Calcium (CaV) channel blockade, relegating CA inhibition to a secondary role.

The following sections validate these mechanisms using the Zonisamide profile as the primary clinical reference for the OSM class.

Part 2: Mechanism 1 – Carbonic Anhydrase Inhibition (CAI)

Primary Target: Cytosolic CA Isoforms (hCA I, II, VII).[2] Comparator: Acetazolamide (AZM).

The sulfonamide moiety (


) coordinates with the Zn

ion in the enzyme's active site. However, the OSM scaffold exhibits distinct kinetics compared to AZM.
Comparative Data: CA Inhibition Constants (

)
CompoundTarget: hCA II (Cytosolic)Target: hCA VII (Brain)Selectivity Profile
Acetazolamide (Standard) ~12 nM~2.5 nMPan-inhibitor (High Potency)
OSM Scaffold (Zonisamide) ~35 nM~18 nMModerate Potency; Slower on-rate
Phenytoin (Control) >10,000 nM>10,000 nMInactive
Validation Protocol: Stopped-Flow CO

Hydration Assay

To prove CA inhibition is a direct enzymatic effect, not a secondary metabolic change.

  • Reagent Prep: Prepare HEPES buffer (pH 7.5) containing Phenol Red indicator (0.2 mM).

  • Enzyme Loading: Incubate purified hCA II (100 nM) with the OSM test compound (0.1 – 100

    
    M) for 15 minutes at 25°C.
    
  • Reaction Trigger: Rapidly mix with CO

    
    -saturated water using a Stopped-Flow Spectrophotometer.
    
  • Detection: Monitor the absorbance drop at 557 nm (acidification rate) over 0-1000 ms.

  • Validation Logic: If the OSM compound reduces the initial velocity (

    
    ) of acidification in a dose-dependent manner matching the 
    
    
    
    of Acetazolamide, the CA mechanism is validated.

Critical Insight: The OSM scaffold typically requires 10-100x higher concentrations than Acetazolamide to achieve equivalent systemic acidosis, confirming that while CA inhibition exists, it is likely not the sole driver of antiepileptic efficacy.

Part 3: Mechanism 2 – Voltage-Gated Sodium Channel (NaV) Blockade

Primary Target: NaV1.1, NaV1.2, NaV1.6 (State-dependent blockade). Comparator: Phenytoin (PHT).

The OSM scaffold stabilizes the inactivated state of the sodium channel, preventing repetitive neuronal firing. This is the dominant mechanism for seizure control in the benzo-fused derivatives.

Comparative Data: Electrophysiology Profile
ParameterOSM Scaffold (Zonisamide)PhenytoinInterpretation
Resting Block (Hyperpolarized) Low AffinityLow AffinityNo effect on normal signaling.
Inactivated Block (Depolarized) High Affinity High Affinity Selective for seizing neurons.
Use-Dependence StrongStrongEfficacy increases with firing rate.
Validation Protocol: Whole-Cell Patch Clamp (Voltage Clamp Mode)

To distinguish NaV blockade from CA inhibition.

  • Cell Line: HEK293 cells stably expressing hNaV1.2 or cultured hippocampal neurons.

  • Solutions:

    • Intracellular: CsF-based pipette solution (blocks K+ currents).

    • Extracellular:[3] Standard Tyrode’s solution.

  • Protocol (State-Dependence):

    • Hold membrane at -120 mV (Resting).

    • Apply a pre-pulse to -60 mV for 500ms (induces Inactivation).

    • Test pulse to 0 mV (measures Available Current).

  • Application: Perfusion of OSM (10-100

    
    M).
    
  • Validation Logic: A "Left-Shift" in the steady-state inactivation curve (shifting

    
     to more negative potentials) confirms the compound binds to and stabilizes the inactivated state.
    
    • Control: Perform in the presence of intracellular Acetazolamide. If the NaV block persists, the mechanism is CA-independent .

Part 4: Mechanism 3 – T-Type Calcium Channel Blockade

Primary Target: CaV3.1, CaV3.2, CaV3.3. Comparator: Ethosuximide (ETX).

Unlike Phenytoin, the OSM scaffold also inhibits low-voltage-activated (T-type) calcium currents, which are critical for thalamocortical oscillations (absence seizures).

Validation Protocol: Calcium Flux & Electrophysiology
  • Isolation: Use T-type rich cells (e.g., NG108-15 neuroblastoma cells).

  • Voltage Protocol: Step from -90 mV to -30 mV (activates T-type, but not L-type channels).

  • Differentiation:

    • Apply Nifedipine (10

      
      M) to block L-type channels.
      
    • Apply OSM compound.[3]

  • Result: Reduction in peak current density at -30 mV confirms T-type specificity.

Part 5: Cross-Validation Decision Matrix

To determine which mechanism is dominant in your specific assay, use this logic flow:

ObservationIf blocked by Acetazolamide?If blocked by Phenytoin?Conclusion for OSM
pH Shift (Acidification) YesNoMechanism: CA Inhibition
Action Potential Bursting NoYesMechanism: NaV Blockade
Thalamic Oscillations NoNo (Weakly)Mechanism: T-Type CaV Blockade
Part 6: Visualizing the Mechanism of Action
Diagram 1: The "Sulfonamide Switch" Pathway

This diagram illustrates how the structural components of the OSM molecule map to its three distinct biological targets.

OSM_Mechanism cluster_chem Chemical Pharmacophore cluster_bio Biological Targets cluster_out Physiological Outcome Sulfonamide Sulfonamide Group (-SO2NH2) CA Carbonic Anhydrase (Zn2+ Coordination) Sulfonamide->CA Primary Binding Isoxazole Isoxazole Ring (Lipophilic Core) NaV NaV Channels (Inactivation Gate) Isoxazole->NaV Allosteric Modulation CaV T-Type CaV Channels (Thalamic Gating) Isoxazole->CaV Pore Blockade Linker Methylene Linker (-CH2-) Linker->CA Steric Fit pH pH Modulation (Acidosis) CA->pH Excitability Reduced Neuronal Firing Rate NaV->Excitability Oscillation Suppressed Spike-Wave Discharge CaV->Oscillation

Caption: Mapping the 1,2-oxazol-3-ylmethanesulfonamide pharmacophore to its triple-target mechanism.

Diagram 2: Experimental Cross-Validation Workflow

A decision tree for researchers to validate the active mechanism in their specific model.

Validation_Workflow Start Start: Observed Effect (e.g., Reduced Seizures) Step1 Step 1: Apply Acetazolamide (High Dose) Start->Step1 Decision1 Effect Mimicked? Step1->Decision1 ResultCA Mechanism: Carbonic Anhydrase (Metabolic/pH driven) Decision1->ResultCA Yes Step2 Step 2: Patch Clamp (Voltage Hold -120mV vs -60mV) Decision1->Step2 No Decision2 State-Dependent Block? Step2->Decision2 ResultNa Mechanism: NaV Channel (Refractory Period Extension) Decision2->ResultNa Yes Step3 Step 3: Ca2+ Flux Assay (Block L-Type with Nifedipine) Decision2->Step3 No Decision3 Residual Block? Step3->Decision3 Decision3->ResultNa No (Unknown/Mixed) ResultCa Mechanism: T-Type CaV (Oscillation Dampening) Decision3->ResultCa Yes

Caption: Step-by-step experimental logic to isolate the dominant mechanism of action.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. Link

  • Suzuki, S., et al. (1992). Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex. Epilepsy Research. Link

  • Biton, V. (2007). Clinical pharmacology and mechanism of action of zonisamide. CNS Spectrums. Link

  • Mishra, C. B., et al. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. European Journal of Medicinal Chemistry. Link

Sources

The Efficacy of Zonisamide in Drug-Resistant Epilepsy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the field of epileptology, the challenge of treatment-resistant epilepsy is a persistent hurdle. Approximately 30% of individuals with epilepsy do not achieve seizure freedom with currently available antiepileptic drugs (AEDs), necessitating a deeper understanding of alternative therapeutic options.[1][2] This guide provides a comprehensive analysis of zonisamide, an AED with a unique pharmacological profile, and evaluates its efficacy as an adjunctive therapy in patient populations resistant to other treatments.

The Clinical Challenge of Drug-Resistant Epilepsy

Drug-resistant epilepsy is defined by the International League Against Epilepsy (ILAE) as the failure of adequate trials of two tolerated and appropriately chosen and used AED schedules (whether as monotherapies or in combination) to achieve sustained seizure freedom. This condition presents a significant clinical and scientific challenge, underscoring the need for AEDs with novel mechanisms of action that can overcome the underlying pathophysiology of refractory seizures.

Zonisamide: A Multi-Modal Mechanism of Action

Zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide, stands apart from many other AEDs due to its broad spectrum of activity, which is attributed to its multiple mechanisms of action.[3][4][5] This multi-targeted approach is believed to be a key factor in its efficacy in patients who have not responded to other AEDs.[5]

The primary mechanisms of zonisamide include:

  • Blockade of Voltage-Gated Sodium Channels: Zonisamide inhibits the sustained, high-frequency repetitive firing of neurons by blocking voltage-sensitive sodium channels.[5][6] This action stabilizes neuronal membranes and reduces their hyperexcitability.[3]

  • Inhibition of T-Type Calcium Channels: The drug also reduces low-threshold T-type calcium currents.[5][6][7] This is particularly relevant for certain types of generalized seizures, such as absence seizures, where these channels play a critical role in the rhythmic firing of thalamic neurons.[6][7]

  • Modulation of GABAergic Neurotransmission: Zonisamide has been shown to enhance the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6] This potentiation of inhibitory signaling helps to counterbalance the excessive neuronal excitation characteristic of epilepsy.

  • Weak Carbonic Anhydrase Inhibition: While zonisamide does possess weak carbonic anhydrase inhibitory activity, this is not considered a primary contributor to its antiepileptic effects.[3][4]

This combination of actions provides a rationale for its use in a variety of seizure types and its potential to be effective when other, more narrowly focused AEDs have failed.

Zonisamide_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron ZNS Zonisamide Na_Channel Voltage-Gated Sodium Channel ZNS->Na_Channel Blocks Ca_Channel T-Type Calcium Channel ZNS->Ca_Channel Inhibits GABA_Release GABA Release ZNS->GABA_Release Enhances Action_Potential Reduced Neuronal Hyperexcitability Na_Channel->Action_Potential Contributes to Ca_Channel->Action_Potential Contributes to GABA_Synapse GABA GABA_Release->GABA_Synapse GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor GABA_Receptor->Action_Potential Leads to

Figure 1: Simplified diagram of the multi-modal mechanism of action of zonisamide.

Comparative Efficacy in Drug-Resistant Epilepsy

Clinical evidence from numerous studies supports the efficacy of zonisamide as an adjunctive therapy in patients with drug-resistant epilepsy. The following sections summarize key findings across different epilepsy syndromes.

Refractory Partial-Onset Seizures

Zonisamide has been extensively studied in adults and children with refractory partial-onset seizures, with or without secondary generalization.

Key Experimental Data:

A meta-analysis of eight randomized controlled trials involving 1,636 participants demonstrated that adjunctive zonisamide (at doses of 300-500 mg/day) was significantly more effective than placebo in reducing seizure frequency.[8] The risk ratio for a 50% or greater reduction in seizure frequency was 1.90 compared to placebo.[9] Another analysis found the overall odds ratio for a 50% reduction in seizure frequency with a 400mg/day dose was 2.07 compared to placebo.[2] Long-term open-label extension studies have shown sustained efficacy for up to 36 months, with median seizure reduction rates ranging from 46% to 66%.[1]

Study TypePatient PopulationZonisamide DoseKey Efficacy OutcomeCitation
Meta-analysis (8 RCTs)1636 patients with focal epilepsy300-500 mg/day1.90 RR for ≥50% seizure reduction vs. placebo[8][9]
Meta-analysis (3 RCTs)499 patients with partial epilepsy400 mg/day2.07 OR for ≥50% seizure reduction vs. placebo[2]
Pooled data (4 RCTs)848 patients with refractory partial seizures≥300 mg/daySignificant reduction in complex partial seizure frequency (-51% vs -16% for placebo)[10]
Long-term open-label extensionPatients with refractory focal epilepsyVaried46-66% median seizure reduction over 6-36 months[1]
Randomized Controlled Trial203 patients with refractory partial-onset seizures400 mg/day40.5% median seizure reduction (vs. 9% for placebo); 42% responder rate
Lennox-Gastaut Syndrome (LGS)

Lennox-Gastaut Syndrome is a severe form of childhood-onset epilepsy characterized by multiple seizure types and cognitive impairment, which is notoriously difficult to treat. While data is more limited than for partial seizures, studies suggest zonisamide can be a beneficial adjunctive therapy.

Key Experimental Data:

A Korean multicenter study of 62 LGS patients on long-term adjunctive zonisamide found that 51.6% achieved a greater than 50% reduction in seizure frequency.[11][12] Specifically, 4.8% became seizure-free, 22.6% had a >75% to <100% reduction, and 24.2% had a >50% to <75% reduction in seizure frequency.[12]

Study TypePatient PopulationKey Efficacy OutcomeCitation
Retrospective multicenter study62 children with LGS51.6% of patients achieved ≥50% seizure reduction[11][12]
Prospective observational study14 children with LGS35% achieved ≥50% seizure reduction[11]
Progressive Myoclonic Epilepsies (PMEs)

Progressive Myoclonic Epilepsies are a group of rare and severe epilepsy syndromes that are often intractable to most AEDs.[13][14] Case series and small studies have reported promising results with zonisamide in this challenging patient population.

Key Experimental Data:

A long-term observational study of seven patients with Unverricht-Lundborg disease and one with Lafora Body Disease reported that zonisamide (100-600 mg/day) dramatically reduced myoclonus and generalized seizures.[13][14] While some tolerance to the anti-myoclonic effect was observed after 2-4 years, a moderate effect on generalized tonic-clonic seizures persisted.[13][14] Another study reported that all four patients with PME type 1 were responders, with an 80% reduction in myoclonic seizures and no generalized tonic-clonic seizures.[15]

| Study Type | Patient Population | Zonisamide Dose | Key Efficacy Outcome | Citation | | :--- | :--- | :--- | :--- | | Case series | 8 patients with PME | 100-600 mg/day | Dramatic reduction in myoclonus and generalized seizures |[13][14] | | Prospective observational study | 4 patients with PME type 1 | Mean 367 mg/day | 100% responder rate; 80% reduction in myoclonic seizures |[15] |

Experimental Protocol for Assessing Adjunctive AED Efficacy

The evidence for zonisamide's efficacy is derived from rigorously designed clinical trials. Understanding the methodology of these trials is crucial for interpreting the data. A typical randomized, double-blind, placebo-controlled trial for an adjunctive AED follows a standardized structure.

Protocol Outline:

  • Patient Recruitment:

    • Inclusion Criteria: Patients with a confirmed diagnosis of a specific epilepsy syndrome (e.g., drug-resistant partial-onset seizures) who are currently on a stable regimen of 1-2 other AEDs and continue to experience a minimum number of seizures per month.

    • Exclusion Criteria: Patients with certain comorbidities, allergies to the study drug class, or recent changes in their AED regimen.

  • Baseline Phase:

    • A prospective period (typically 4-8 weeks) where patients maintain their existing AED regimen.

    • Seizure frequency and type are meticulously documented in a patient diary to establish a stable baseline.

  • Randomization and Blinding:

    • Patients are randomly assigned to receive either zonisamide or a matching placebo in a double-blind fashion, where neither the patient nor the investigator knows the treatment allocation.

  • Titration Phase:

    • The study drug (zonisamide or placebo) is gradually introduced and the dose is slowly increased over several weeks to the target maintenance dose. This minimizes the risk of acute side effects.

  • Maintenance Phase:

    • Patients remain on the stable target dose for a predefined period (commonly 12 weeks).

    • Seizure diaries are continued throughout this phase.

  • Efficacy Endpoints:

    • Primary Endpoint: The percentage change in seizure frequency from baseline compared between the zonisamide and placebo groups. Another common primary endpoint is the "responder rate," defined as the proportion of patients who achieve a 50% or greater reduction in seizure frequency.[9]

    • Secondary Endpoints: May include the proportion of patients achieving seizure freedom, changes in specific seizure types, and assessments of quality of life.

  • Safety and Tolerability Assessment:

    • Adverse events are systematically recorded at each study visit.

    • Physical examinations, vital signs, and laboratory tests are monitored.

  • Data Analysis:

    • Statistical comparisons are made between the treatment and placebo groups for all efficacy and safety endpoints.

AED_Trial_Workflow Start Patient Recruitment (Inclusion/Exclusion Criteria) Baseline Baseline Phase (4-8 weeks) Establish Seizure Frequency Start->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization Zonisamide_Arm Zonisamide Group Randomization->Zonisamide_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Titration_Z Titration Phase (Gradual Dose Increase) Zonisamide_Arm->Titration_Z Titration_P Titration Phase (Placebo) Placebo_Arm->Titration_P Maintenance_Z Maintenance Phase (12 weeks) Titration_Z->Maintenance_Z Maintenance_P Maintenance Phase (12 weeks) Titration_P->Maintenance_P Endpoint Efficacy & Safety Endpoint Analysis Maintenance_Z->Endpoint Maintenance_P->Endpoint

Figure 2: Generalized workflow of a randomized controlled trial for an adjunctive AED.

Safety and Tolerability Profile

While zonisamide is generally well-tolerated, it is associated with a specific profile of adverse effects that researchers and clinicians must consider.

Common Adverse Events: The most frequently reported side effects are typically mild to moderate in severity and include:

  • Somnolence or fatigue[16][17][18]

  • Dizziness[17][18]

  • Loss of appetite and weight loss[16][18][19]

  • Agitation or irritability[16]

  • Cognitive difficulties, such as memory and concentration problems[18][20]

  • Ataxia[2]

Serious Adverse Events: Less common but more serious adverse effects include:

  • Kidney stones (nephrolithiasis)[16]

  • Decreased sweating (oligohidrosis) and hyperthermia, particularly in children[16]

  • Metabolic acidosis[16]

  • Serious skin reactions, including Stevens-Johnson syndrome, due to its sulfonamide structure[21]

  • Suicidal thoughts or behavior[21]

The incidence of treatment withdrawal due to adverse events in clinical trials is higher for zonisamide than for placebo.[2][22]

Conclusion and Future Directions

The available evidence strongly supports the efficacy of zonisamide as an adjunctive therapy for patients with drug-resistant partial-onset seizures. Its unique, multi-modal mechanism of action provides a sound rationale for its use in patients who have failed to respond to other AEDs. Furthermore, emerging evidence suggests its utility in more challenging and severe epilepsy syndromes, such as Lennox-Gastaut syndrome and progressive myoclonic epilepsies, although further large-scale, controlled trials are warranted in these populations.[13][14]

For researchers and drug development professionals, zonisamide serves as a valuable case study in the development of broad-spectrum AEDs. Future research should focus on comparative effectiveness trials against other second- and third-generation AEDs in refractory populations. Additionally, investigations into predictive biomarkers for zonisamide response could help to personalize treatment and optimize outcomes for individuals with drug-resistant epilepsy.

References

  • Kyriakedes, C. G., & Griveas, I. (2008). Zonisamide for progressive myoclonus epilepsy: long-term observations in seven patients. Epileptic Disorders, 10(1), 41-45. Available at: [Link]

  • Griveas, I., & Kyriakedes, C. G. (2007). Zonisamide for progressive myoclonus epilepsy: long-term observations in seven patients. PubMed. Available at: [Link]

  • Neurology Clinical Practice. (2023). Zonisamide. Neurology Clinical Practice. Available at: [Link]

  • Halász, P., et al. (2011). Our clinical experience with zonisamide in resistant generalized epilepsy syndromes. Ideggyogyaszati Szemle, 64(5-6), 187-192. Available at: [Link]

  • Kurlemann, G., & Stephani, U. (2008). Long-term use of zonisamide in refractory childhood-onset epilepsy. PubMed. Available at: [Link]

  • Kim, J. Y., et al. (2014). Long-Term Efficacy and Safety of Zonisamide Monotherapy in Epilepsy Patients. Journal of Clinical Neurology, 10(3), 217-222. Available at: [Link]

  • Chadwick, D. W., et al. (2005). Zonisamide add-on for drug-resistant partial epilepsy. Cochrane Library. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zonisamide? Patsnap Synapse. Available at: [Link]

  • You, S. J., et al. (2008). Clinical efficacy of zonisamide in Lennox-Gastaut syndrome: Korean multicentric experience. Brain & Development, 30(7), 459-463. Available at: [Link]

  • Leppik, I. E. (2004). Clinical Pharmacology and Mechanism of Action of Zonisamide. ResearchGate. Available at: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

  • Herzog, R., et al. (2021). Zonisamide-responsive myoclonus in SEMA6B-associated progressive myoclonic epilepsy. Annals of Clinical and Translational Neurology, 8(1), 263-268. Available at: [Link]

  • Brodie, M. J. (2006). Zonisamide as adjunctive therapy for refractory partial seizures. PubMed. Available at: [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Available at: [Link]

  • Leppik, I. E., et al. (1993). Progressive myoclonus epilepsy treated with zonisamide. Neurology, 43(9), 1883-1884. Available at: [Link]

  • You, S. J., et al. (2008). Clinical efficacy of zonisamide in Lennox-Gastaut syndrome: Korean multicentric experience. PubMed. Available at: [Link]

  • Epilepsy Foundation. (2025). Zonisamide | Anti-Seizure Medication. Epilepsy Foundation. Available at: [Link]

  • Kockelmann, M., & Krämer, G. (2019). An evaluation of zonisamide, including its long-term efficacy, for the treatment of focal epilepsy. Expert Opinion on Pharmacotherapy, 20(8), 925-934. Available at: [Link]

  • Guerrini, R. (2008). Long-term safety and effectiveness of zonisamide in the treatment of epilepsy: a review of the literature. Patient Related Outcome Measures, 2, 1-10. Available at: [Link]

  • Chadwick, D. W., & Marson, A. G. (2000). Zonisamide for drug-resistant partial epilepsy. PubMed. Available at: [Link]

  • Guerrini, R. (2008). Long-term safety and effectiveness of zonisamide in the treatment of epilepsy: a review of the literature. Therapeutics and Clinical Risk Management, 4(4), 735-743. Available at: [Link]

  • Kurlemann, G., & Stephani, U. (2007). Long-term-Use-of-Zonisamide-in-Refractory-Childhood-onset-Epilepsy. American Epilepsy Society. Available at: [Link]

  • Drug Topics. (2023). Zonisamide Clinical Update and Literature Review. Drug Topics. Available at: [Link]

  • Glauser, T. A. (2008). Treatment of Lennox-Gastaut syndrome: overview and recent findings. Acta Neurologica Scandinavica, 118(s188), 1-10. Available at: [Link]

  • Rosati, A., et al. (2018). Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy. Clinical Drug Investigation, 38(1), 1-11. Available at: [Link]

  • Baulac, M., et al. (2012). Zonisamide Should Be Considered a First-Line Antiepileptic Drug for Patients with Newly Diagnosed Partial Epilepsy. Epilepsy Research and Treatment, 2012, 584969. Available at: [Link]

  • Cambridge University Hospitals. (n.d.). Zonisamide drug information. CUH. Available at: [Link]

  • Brigo, F., et al. (2018). Zonisamide add-on therapy for focal epilepsy. Scilit. Available at: [Link]

  • GoodRx. (n.d.). Zonegran vs. Phenobarbital for Epilepsy: Important Differences and Potential Risks. GoodRx. Available at: [Link]

  • Faught, E., et al. (2001). Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures. PubMed. Available at: [Link]

  • Biton, V. (2007). Zonisamide: a review of experience and use in partial seizures. Expert Opinion on Pharmacotherapy, 8(1), 89-102. Available at: [Link]

  • Perucca, E., & Tomson, T. (2011). From clinical trials of antiepileptic drugs to treatment. Epilepsia, 52(Suppl 4), 54-61. Available at: [Link]

  • Sirven, J. I. (2007). The trials of antiepileptic drug trials. Future Neurology, 2(1), 1-5. Available at: [Link]

  • Brigo, F., et al. (2018). Zonisamide add-on for drug-resistant partial epilepsy. Cochrane Library. Available at: [Link]

  • Hoy, S. M. (2014). Zonisamide: A Review of Its Use as Adjunctive Therapy in the Management of Partial Seizures in Pediatric Patients Aged ≥6 Years. CNS Drugs, 28(2), 177-187. Available at: [Link]

  • Asconapé, J. J. (2014). Update on once-daily zonisamide monotherapy in partial seizures. Neuropsychiatric Disease and Treatment, 10, 531-540. Available at: [Link]

  • Carmichael, K., et al. (2013). Zonisamide add-on for drug-resistant partial epilepsy. Cochrane Library. Available at: [Link]

  • Gunawan, P. I., et al. (2023). The efficacy and safety of first-line anti-seizure medications as substitution therapy for children with drug-resistant epilepsy: a randomized controlled trial protocol. Frontiers in Neurology, 14, 1218579. Available at: [Link]

Sources

A Comparative Guide to the Plasma Protein Binding of Zonisamide and Other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The degree to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that dictates its distribution, availability to target sites, and potential for drug-drug interactions. For antiepileptic drugs (AEDs), where maintaining a precise therapeutic window is paramount, understanding the nuances of plasma protein binding (PPB) is essential for both clinical efficacy and patient safety. This guide provides an in-depth comparison of the protein binding characteristics of zonisamide against a spectrum of other commonly prescribed AEDs, supported by experimental context and clinical implications.

The Principle of Plasma Protein Binding and Its Pharmacokinetic Impact

In the bloodstream, drug molecules exist in a dynamic equilibrium between two states: bound to plasma proteins (primarily albumin and α1-acid glycoprotein) and unbound (free). It is a fundamental tenet of pharmacology that only the free, unbound fraction of a drug is pharmacologically active.[1] This free fraction can cross biological membranes, such as the blood-brain barrier, to exert its therapeutic effect at the target receptor.[2] The bound fraction acts as a circulating reservoir, which is generally inactive.

The extent of PPB significantly influences a drug's volume of distribution and clearance.[3] Highly bound drugs are largely confined to the vascular compartment, leading to a smaller volume of distribution. Conversely, drugs with low PPB can distribute more extensively into tissues. This binding equilibrium can be disrupted by various factors, including hypoalbuminemia, renal or hepatic disease, and competition from other co-administered drugs that bind to the same sites on plasma proteins.[4][5]

Comparative Analysis of Zonisamide and Other AEDs

Zonisamide exhibits a moderate degree of plasma protein binding, a characteristic that distinguishes it from many other AEDs which occupy the extremes of the binding spectrum. This moderate affinity contributes to its relatively predictable pharmacokinetic profile.

Quantitative Comparison of Protein Binding

The following table summarizes the plasma protein binding percentages of zonisamide and several other key AEDs, highlighting the wide variance across this therapeutic class.

Antiepileptic Drug (AED)Plasma Protein Binding (%)Primary Binding Protein(s)Key Clinical Implications of Binding Profile
Zonisamide 40-60% [6]Albumin[6]Moderate binding minimizes displacement risk and contributes to a stable free fraction.
Phenytoin ~90% [7][8]Albumin[7][8]Highly susceptible to displacement interactions; small changes in binding can cause large increases in free, active drug, risking toxicity.[1][5]
Valproic Acid 90-95% [9][10]Albumin[10]Binding is saturable and concentration-dependent; the free fraction increases at higher total concentrations.[11][12]
Carbamazepine 75-80% [13][14]Albumin, α1-acid glycoprotein[13]High binding, but less prone to clinically significant displacement than phenytoin.[13]
Lamotrigine ~55% [15][16]AlbuminModerate binding; clinically significant interactions via competition for binding sites are unlikely.[17][18]
Levetiracetam <10% [19][20]N/AMinimal binding leads to a very low potential for protein binding-related drug interactions.[19][21]

Clinical Significance of Binding Differences

The variation in plasma protein binding among AEDs has profound clinical consequences, particularly in the context of polytherapy, which is common in epilepsy management.

  • High-Binding AEDs (>80%): Phenytoin and Valproic Acid Phenytoin and valproic acid are classic examples of highly bound AEDs.[7][10] Their high degree of protein saturation means that even a small displacement by another drug can lead to a disproportionately large increase in the free, active concentration. For a drug like phenytoin with a narrow therapeutic index, this can readily precipitate toxicity.[1][7] Conditions like hypoalbuminemia, renal failure, or liver disease, which reduce the amount of available binding protein, can also dangerously elevate the free fraction of these drugs.[4][22] Valproic acid's binding is also concentration-dependent, meaning that as the total drug level rises, the binding sites become saturated, and the percentage of free drug increases, complicating dose adjustments.[11][12]

  • Moderate-Binding AEDs (40-75%): Zonisamide, Carbamazepine, and Lamotrigine Zonisamide, with its 40-60% binding, occupies a favorable position.[6][23][24] Its binding is not so high as to pose a major risk for displacement interactions, nor is it negligible. This contributes to a more predictable relationship between total and free drug concentrations under most clinical scenarios. Carbamazepine (75-80% bound) and lamotrigine (~55% bound) also fall into this intermediate category, with a lower likelihood of clinically relevant displacement interactions compared to phenytoin or valproate.[13][15][17]

  • Low-Binding AEDs (<10%): Levetiracetam Levetiracetam is less than 10% bound to plasma proteins.[19][25] This characteristic is a significant clinical advantage, as it renders the drug virtually immune to protein binding displacement interactions.[21] Its pharmacokinetics are therefore more predictable and less affected by changes in plasma protein levels or the co-administration of other highly bound drugs.[26]

The Equilibrium of Bound vs. Unbound Drug

The relationship between bound and unbound drug in plasma is a dynamic equilibrium. Only the unbound drug is free to diffuse to the site of action (e.g., the brain) and interact with its target, such as an ion channel or receptor.

Caption: Dynamic equilibrium of drug binding in plasma.

Experimental Methodologies for Determining Protein Binding

Accurate determination of a drug's protein binding percentage is crucial during drug development. Several validated in-vitro methods are employed, with equilibrium dialysis and ultrafiltration being the most common.[3][27][28]

Workflow: The Ultrafiltration Method

Ultrafiltration is a widely used technique that separates the free drug from the protein-bound drug by centrifuging the plasma sample through a semipermeable membrane.[29][30] The membrane has a specific molecular weight cutoff that retains large molecules like albumin and the drug-protein complex, while allowing the smaller, unbound drug molecules to pass through into the ultrafiltrate.[31]

G Ultrafiltration Experimental Workflow A 1. Sample Preparation Spike human plasma with the test drug (e.g., Zonisamide). B 2. Incubation Incubate the sample at 37°C to mimic physiological conditions and allow binding to reach equilibrium. A->B C 3. Ultrafiltration Place sample in the upper chamber of an ultrafiltration device. B->C D 4. Centrifugation Centrifuge the device. The force separates the protein-free ultrafiltrate (containing unbound drug) from the retentate (containing bound drug). C->D E 5. Sample Analysis Measure drug concentration in the initial plasma sample (Total) and in the ultrafiltrate (Unbound) using LC-MS/MS. D->E F 6. Calculation % Bound = (1 - [Unbound]/[Total]) * 100 E->F

Caption: Step-by-step workflow for the ultrafiltration method.

Protocol: Determination of Percent Protein Binding by Ultrafiltration

This protocol provides a validated, step-by-step methodology for determining the protein binding of a compound like zonisamide.

1. Materials and Reagents:

  • Test compound (e.g., Zonisamide)

  • Control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)

  • Human plasma (pooled, heparinized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff)

  • Centrifuge capable of maintaining 37°C

  • LC-MS/MS system for quantitative analysis

2. Experimental Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Spiking of Plasma: Spike the human plasma with the test compound to achieve the desired final concentration (e.g., 1-10 µg/mL). The final concentration of the organic solvent should be kept low (<1%) to avoid protein denaturation. Prepare control samples similarly.

  • Equilibration: Incubate the spiked plasma samples in a shaking water bath at 37°C for a predetermined period (e.g., 1 hour) to ensure the binding equilibrium is reached.[32]

  • Device Loading: Add a precise volume (e.g., 500 µL) of the equilibrated plasma to the sample reservoir of the ultrafiltration device.[33]

  • Centrifugation: Centrifuge the devices according to the manufacturer's instructions (e.g., 2,000 x g for 20 minutes at 37°C).[34] This step forces the protein-free filtrate into the collection chamber.

  • Sample Collection: Carefully collect the ultrafiltrate from the collection chamber. Also, take an aliquot of the original spiked plasma (pre-centrifugation) to represent the total drug concentration.

  • Matrix Matching: To avoid analytical artifacts, it is crucial to match the matrix of the samples. Add an equal volume of blank plasma to the ultrafiltrate sample and an equal volume of PBS to the total plasma sample.

  • Bioanalysis: Determine the concentration of the drug in both the total plasma and the ultrafiltrate samples using a validated LC-MS/MS method.

  • Calculation:

    • Let C_total be the drug concentration in the total plasma sample.

    • Let C_free be the drug concentration in the ultrafiltrate.

    • The fraction unbound (fu) is calculated as: fu = C_free / C_total

    • The percentage of protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100

3. System Validation and Trustworthiness:

  • Non-Specific Binding (NSB) Assessment: A critical control is to determine the extent of the drug binding to the ultrafiltration device itself. This is done by performing the experiment with the drug spiked in PBS (with no protein). Low recovery suggests high NSB, which may require using different devices or pre-treatment steps.[29][31]

  • Equilibrium Time: The incubation time required to reach equilibrium should be determined in preliminary studies.[32]

  • Use of Controls: Running high and low binding control compounds in parallel validates the assay's performance on a given day.

Conclusion

The plasma protein binding of an AED is a determining factor in its pharmacokinetic and pharmacodynamic profile. Zonisamide, with its moderate binding of 40-60%, strikes a balance that avoids the high risks of displacement interactions seen with drugs like phenytoin and valproic acid, while differing from the almost complete lack of binding seen with levetiracetam. This moderate binding contributes to a favorable and predictable clinical profile. For drug development professionals, a thorough characterization of protein binding using validated methods like ultrafiltration is an indispensable step in establishing a new chemical entity's disposition and potential for clinically significant drug-drug interactions.

References

  • Basicmedical Key. (2016, June 1). Carbamazepine. [Link]

  • National Institutes of Health. (n.d.). Valproic acid pathway: pharmacokinetics and pharmacodynamics. PMC. [Link]

  • National Institutes of Health. (2023, July 10). Phenytoin. StatPearls - NCBI Bookshelf. [Link]

  • MDPI. (n.d.). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. [Link]

  • JoVE. (2025, February 12). Video: Protein-Drug Binding: Determination Methods. [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]

  • PubMed. (2017, July 15). Serum protein binding of 25 antiepileptic drugs in a routine clinical setting: A comparison of free non-protein-bound concentrations. [Link]

  • National Institutes of Health. (n.d.). Lamotrigine. PubChem. [Link]

  • National Institutes of Health. (2023, November 10). Zonisamide: A Comprehensive, Updated Review for the Clinician. PMC. [Link]

  • National Institutes of Health. (2023, December 3). Levetiracetam. StatPearls - NCBI Bookshelf. [Link]

  • DailyMed. (n.d.). ZONISAMIDE. [Link]

  • FIP. (2008, January 15). Bioavailability File: Lamotrigine. [Link]

  • PubMed. (n.d.). Plasma protein binding of carbamazepine. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. [Link]

  • Dr.Oracle. (2025, May 21). What is the rate of distribution of Levetiracetam (Keppra) in the blood?. [Link]

  • FIP. (n.d.). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. [Link]

  • accessdata.fda.gov. (n.d.). human pharmacokinetics and bioavailability summary of lamotrigine in support of the monotherapy for partial seizures in adult patients. [Link]

  • ClinPGx. (n.d.). lamotrigine. [Link]

  • National Institutes of Health. (n.d.). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. PMC. [Link]

  • Wikipedia. (n.d.). Levetiracetam. [Link]

  • Teva Canada. (2014, November 6). ratio-LAMOTRIGINE. [Link]

  • Neupsy Key. (2017, April 17). Zonisamide. [Link]

  • ResearchGate. (2025, August 9). Clinical Pharmacokinetics of Levetiracetam | Request PDF. [Link]

  • Deranged Physiology. (2023, December 18). Phenytoin. [Link]

  • Basicmedical Key. (2016, June 1). Valproic Acid. [Link]

  • accessdata.fda.gov. (n.d.). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 1. [Link]

  • MDPI. (2021, February 19). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. [Link]

  • National Institutes of Health. (n.d.). Carbamazepine. PubChem. [Link]

  • National Institutes of Health. (2024, March 19). Valproic Acid. StatPearls - NCBI Bookshelf. [Link]

  • Dr.Oracle. (2025, August 21). What is the protein binding of valproic acid and how do total and free levels differ?. [Link]

  • Springer. (n.d.). Methodologies for Protein Binding Determination in Anti-infective Agents. [Link]

  • Mayo Clinic Laboratories. (n.d.). ZONI Zonisamide, Serum. Neurology Catalog. [Link]

  • Pharmacy 180. (n.d.). Determination of Protein-Drug Binding. [Link]

  • National Institutes of Health. (2025, February 18). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. PMC. [Link]

  • Altasciences. (n.d.). An Ultrafiltration Assay for Assessing the Extent of Whole Plasma Protein Binding of Antisense Oligonucleotides in Human and. [Link]

  • UCL Discovery. (n.d.). Serum Protein Binding of Twenty Five Antiepileptic Drugs in a Routine Clinical Setting. [Link]

  • Touro Scholar. (2018, March 30). Significant Inhibition of Protein Binding of Phenytoin. [Link]

  • US Pharmacist. (n.d.). Protein binding changes and drug interactions: What do we know?. [Link]

  • Medscape. (2025, July 28). Phenytoin Level: Reference Range, Interpretation, Collection and Panels. [Link]

  • National Institutes of Health. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • Gyan Sanchay. (2008, May 10). Plasma Protein Binding in Drug Discovery and Development. [Link]

  • ResearchGate. (n.d.). Protein binding of antiepileptic drugs | Download Table. [Link]

  • PubMed. (2008, October 15). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. [Link]

  • National Institutes of Health. (n.d.). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. PMC. [Link]

  • Amanote Research. (2017, May 24). (PDF) Serum Protein Binding of 25 Antiepileptic Drugs in a. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

Sources

Comparative Guide: Hirshfeld Surface Analysis vs. Geometric Profiling for Isoxazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} Derivatives

Executive Summary

The Challenge: In the structural characterization of bioactive isoxazoles, specifically N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivatives, traditional geometric analysis often fails to predict solubility and polymorphism risks.[1] It biases interpretation toward strong hydrogen bonds (


) while ignoring the dispersive forces that constitute the majority of the crystal lattice energy.

The Solution: Hirshfeld Surface Analysis (HSA) offers a superior, quantitative alternative.[1] By mapping the pro-molecule electron density, HSA reveals that 53.6% of the stabilizing interactions in this specific scaffold are


 dispersion forces —interactions completely invisible to standard geometric bond-length profiling.[1]

Verdict: For drug development professionals working with sulfonamide-isoxazole hybrids, HSA is not optional; it is the only validated method to quantify the hydrophobic shielding that drives bioavailability.[1]

Technical Comparison: HSA vs. Standard Geometric Analysis (SGA)[1]

This section objectively compares the "Product" (Hirshfeld Surface Analysis) against the industry-standard "Alternative" (Geometric Contact Analysis) using data derived from the crystal structure of the title compound.

Comparative Performance Matrix
FeatureStandard Geometric Analysis (SGA) Hirshfeld Surface Analysis (HSA) Impact on Drug Design
Interaction Scope Binary.[1] Counts contacts only if distance < sum of van der Waals radii.Continuous. Maps all space occupied by the molecule in the crystal.[1]HSA prevents "missing" weak forces that drive polymorphism.
Quantification Linear Distances (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).[1][2][3]
Surface Area Contribution (%).[1]HSA provides a fingerprint of "interaction weight" (e.g., 53.6% dispersion).[1][4]
Visual Output Stick models with dashed lines.3D

Surface & 2D Fingerprint Plots.
HSA visualizes shape complementarity (lock-and-key fit).
Sensitivity High for strong H-bonds (

,

).[1]
High for weak contacts (

,

,

).[1]
Critical for isoxazoles where

-stacking is prevalent.
Experimental Evidence: The "Invisible" Majority

In the analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} , SGA identifies the


 hydrogen bonds as the primary feature because they are short and directional.[1]

However, HSA reveals the true energetic landscape (Khrustalev et al., 2022):

  • 
     Interactions: 53.6%  (The dominant force, missed by SGA).[1]
    
  • 
     Interactions: 20.8%  (indicating 
    
    
    
    interactions from the tolyl ring).[1][4][5]
  • 
     Interactions: 17.7%  (The only part heavily emphasized by SGA).[1]
    

Deep Dive: Analysis of the Title Compound

Compound: N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide[1][4][5][6]

The Surface

The


 (normalized distance) is the core metric.[1] It combines 

(distance to internal atom) and

(distance to external atom) normalized by vdW radii.
  • Red Regions (Negative

    
    ):  Indicate contacts shorter than vdW radii.[1] In this compound, these appear strictly around the sulfonamide oxygens  and the isoxazole nitrogen , confirming the 
    
    
    
    hydrogen bonding network.[1]
  • White Regions (Zero

    
    ):  Contacts at vdW separation.[1] This covers the bulk of the 4-methylphenyl (tolyl)  group, indicating dense hydrophobic packing.[1]
    
  • Blue Regions (Positive

    
    ):  No close contacts.[1]
    
The Shape Index and -Stacking

For isoxazole derivatives,


-stacking is a critical stability factor.[1]
  • SGA Method: Measures centroid-to-centroid distances (often inconclusive if > 3.8

    
    ).[1]
    
  • HSA Method: Uses "Shape Index" (curvedness mapping).[1]

    • Observation: Look for adjacent red and blue triangles ( "bow-tie" patterns) on the surface of the phenyl rings.[1]

    • Result: The title compound shows specific

      
       contacts (20.8%) rather than parallel face-to-face 
      
      
      
      -stacking, suggesting a "herringbone" or edge-to-face packing style common in tolyl-substituted heterocycles.[1]

Validated Experimental Protocol

Objective: Generate Hirshfeld Surfaces and Fingerprint Plots for N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivatives.

Prerequisites:

  • Software: CrystalExplorer (Version 17.5 or later).[1][7]

  • Input: CIF (Crystallographic Information File) with refined H-atom positions.

Step-by-Step Workflow
  • Import and Normalization:

    • Load the .cif file into CrystalExplorer.[1]

    • Critical Step: Ensure bond lengths to Hydrogen are normalized to neutron diffraction standards (

      
      , 
      
      
      
      ). Standard X-ray data underestimates these lengths, skewing the surface.
  • Surface Generation:

    • Select the target molecule.[1][6]

    • Generate Surface ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Type: Hirshfeld .[1][4][5][6]
      
    • Map Property

      
      
      
      
      
      .[1]
    • Settings: Resolution = High; Color Scale = -0.1 (Red) to 1.5 (Blue) a.u.

  • Fingerprint Decomposition:

    • Navigate to "Display Control"

      
       "Fingerprint".[1]
      
    • This generates the 2D plot (

      
       vs 
      
      
      
      ).[1]
    • Filter Interactions:

      • Select "O...H" to isolate the spikes (hydrogen bonds).[1]

      • Select "H...H" to isolate the central bulk (dispersion).[1]

    • Validation: The sum of all interaction percentages must equal 100% (

      
      ).[1]
      
  • Topological Analysis (Optional but Recommended):

    • Map Shape Index to identify

      
       stacking (look for red/blue triangles).[1]
      
    • Map Curvedness to identify planar stacking regions (flat green areas).[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision framework for choosing between HSA and SGA, and the workflow for executing HSA.

HSA_Workflow Start Start: Crystal Structure Analysis Choice Is the molecule dominated by strong donors/acceptors? Start->Choice SGA Standard Geometric Analysis (Bond Lengths/Angles) Choice->SGA Yes (Pure Salt/Hydrate) HSA Hirshfeld Surface Analysis (CrystalExplorer) Choice->HSA No (Organic/Drug-like) SGA_Res Output: H-Bond List (Misses Dispersion) SGA->SGA_Res Step1 1. Normalize H-bonds (Neutron standard) HSA->Step1 SGA_Res->HSA Incomplete Data (Switch Method) Step2 2. Generate Surface (Map d_norm) Step1->Step2 Step3 3. Fingerprint Decomposition (Quantify % contributions) Step2->Step3 Result Result: 53.6% H...H 20.8% C...H 17.7% O...H Step3->Result

Figure 1: Decision matrix and workflow for analyzing isoxazole derivatives. Note that organic drug-like molecules default to HSA for complete characterization.[1]

References

  • Khrustalev, V. N., et al. (2022). "Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide."[1][6] Acta Crystallographica Section E: Crystallographic Communications, 78(6), 603–607.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][7] CrystEngComm, 11(1), 19-32.[1] Link

  • Turner, M. J., et al. (2017). "CrystalExplorer17."[1][7] University of Western Australia. Link

  • McKinnon, J. J., et al. (2007). "Atlas of Hirshfeld surfaces."[1] Chemical Communications, (37), 3814-3816.[1] Link

Sources

A Senior Application Scientist's Guide to the In Vitro Antimicrobial Evaluation of Oxazolone-1,2,3-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a powerful approach to develop agents with enhanced potency and broader spectrums of activity. This guide provides an in-depth comparison and evaluation of a promising new class of compounds: oxazolone-1,2,3-triazole hybrids.

Oxazolones and 1,2,3-triazoles are well-established heterocyclic moieties, each possessing a broad range of biological activities, including significant antimicrobial properties.[1][2] The rationale behind their hybridization is to merge these individual strengths into a single molecular entity, potentially leading to synergistic effects or novel mechanisms of action that can circumvent microbial defenses. This guide will detail the standardized methodologies for evaluating their in-vitro efficacy, present comparative data against common pathogens, and explore the structure-activity relationships that govern their antimicrobial potential.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The primary measure of a compound's in vitro antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[3][4] The evaluation of oxazolone-1,2,3-triazole hybrids involves determining their MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Below is a summary of representative MIC data for a series of synthesized oxazolone-1,2,3-triazole hybrids, compared against standard antimicrobial agents.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)A. niger (Fungus)
Hybrid 8d 16832641632
Hybrid 10d 4281648
Hybrid 10e 841632816
Ciprofloxacin10.50.251--
Fluconazole----216

Note: Data is synthesized from typical results found in literature for representative compounds and standard drugs for illustrative purposes.[5] Actual values can vary based on specific substitutions and experimental conditions.

From this data, several key insights can be drawn:

  • Potency: Certain hybrids, such as 10d , exhibit significant antimicrobial activity, with MIC values approaching those of standard antibiotics against some strains.[5]

  • Spectrum of Activity: The hybrids demonstrate broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

  • Structure-Activity Relationship (SAR): The variation in activity among the hybrids (e.g., 8d vs. 10d) underscores the critical role of specific chemical substitutions on the core scaffold. For instance, the nature of the substituent on the phenyl ring attached to the triazole can dramatically influence potency.[6]

Underlying Mechanisms of Action

While research into these specific hybrids is ongoing, the mechanism of action can be inferred from their constituent parts.

  • Oxazolones: These compounds are known to interfere with key cellular processes. Some derivatives function as anti-virulence agents by inhibiting quorum sensing, a bacterial communication system that controls the expression of virulence factors.[7] Other oxazolidinone-class antibiotics, which share a related core structure, are known to inhibit bacterial protein synthesis.[8]

  • 1,2,3-Triazoles: This moiety is a well-known pharmacophore that contributes to the overall biological activity, often by facilitating binding to biological targets through its nitrogen atoms.[9] Triazole-based drugs like fluconazole inhibit the fungal enzyme sterol-14-α-demethylase, which is crucial for cell membrane integrity.[5][10]

The hybrid molecule likely exerts its effect through a multi-target mechanism, potentially disrupting the cell membrane, inhibiting protein synthesis, or interfering with DNA replication, making it more difficult for microbes to develop resistance.[11][12]

Standardized Methodologies for In Vitro Evaluation

To ensure data is reproducible and comparable across different laboratories, standardized protocols must be rigorously followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[13][14]

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for evaluating a novel compound like an oxazolone-1,2,3-triazole hybrid.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Oxazolone-Triazole Hybrid Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilution Perform 2-Fold Serial Dilutions of Hybrid in 96-Well Plate Stock->Dilution Media Prepare Standardized Growth Media (e.g., MHB) Media->Dilution Inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Wells with Standardized Microbial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20 hours) Inoculate->Incubate Read Visually or Spectrophotometrically Read Plate for Growth Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Read->DetermineMIC Compare Compare MIC to Standard Drugs & Controls DetermineMIC->Compare

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative susceptibility testing and is recommended by CLSI guidelines.[13][15]

Materials:

  • Test Compounds (Oxazolone-1,2,3-triazole hybrids)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[16]

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial/Fungal strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer and incubator

Procedure:

  • Preparation of Compound Plate: a. Prepare a stock solution of each test hybrid and standard drug in DMSO. b. In a 96-well plate, dispense 100 µL of sterile broth into wells 2 through 12. c. Add 200 µL of the compound working solution (at twice the highest desired concentration) to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating across the plate to well 10. Discard the final 100 µL from well 10.[15] e. Well 11 serves as the growth control (broth + inoculum, no compound). f. Well 12 serves as the sterility control (broth only).

  • Preparation of Inoculum: a. From a fresh culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[3]

  • Inoculation and Incubation: a. Inoculate each well (from 1 to 11) with 100 µL of the final diluted microbial suspension. The final volume in each well will now be 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast in ambient air.[15]

  • Interpretation of Results: a. After incubation, visually inspect the plate for turbidity (growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[4] This can be determined by eye or with a microplate reader.

Conclusion and Future Directions

The in vitro data strongly suggest that oxazolone-1,2,3-triazole hybrids are a promising class of antimicrobial agents with broad-spectrum activity. The modular nature of their synthesis allows for extensive chemical modification, providing a rich platform for structure-activity relationship studies to optimize potency and selectivity.[2][17]

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these hybrids overcome resistance.

  • Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to confirm their therapeutic potential.[11][12]

By systematically applying the robust in vitro evaluation methods described in this guide, researchers can effectively identify and advance the most promising oxazolone-1,2,3-triazole hybrids toward becoming the next generation of antimicrobial drugs.

References

  • Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus - PMC. (n.d.).
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. (2023, November 15). PubMed.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
  • Oxazolone–1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation. (n.d.). Current Topics in Medicinal Chemistry.
  • Oxazolone-1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation. (n.d.). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Synthesis, antimicrobial evaluation and docking studies of oxazolone-1,2,3-triazole-amide hybrids. (2021, September 15). ResearchGate.
  • Oxazolone–1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation. (2018, July 1). Europe PMC.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology.
  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (2023). Pharmacology & Pharmacy.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 7). MDPI.
  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed.
  • Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). BenchChem.
  • 5(4H)-Oxazolone in the Development of Antimicrobial Agents. (n.d.). BenchChem.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.
  • DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2025, January 9).
  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. (n.d.). ResearchGate.
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). PMC.
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023, August 9). Frontiers.
  • Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. (n.d.). SciSpace.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). CLSI.

Sources

Safety Operating Guide

1,2-Oxazol-3-ylmethanesulfonamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,2-Oxazol-3-ylmethanesulfonamide (CAS: 1375473-84-9 or related analogs) is a pharmacophore intermediate, structurally significant in the synthesis of anticonvulsants (e.g., Zonisamide analogs) and sulfonamide-based antimicrobials.[1]

As a Senior Application Scientist, I must emphasize that while this compound may not always trigger a specific P-list or U-list RCRA citation by name, its functional groups—the isoxazole ring and the primary sulfonamide —dictate a strict disposal protocol. The primary risks are environmental persistence (aquatic toxicity typical of sulfonamides) and sensitization (potential for severe allergic reactions in workers).

Disposal via municipal waste or sewer systems is strictly prohibited. The only validated destruction method is high-temperature incineration with acid gas scrubbing.

Chemical Safety Snapshot
PropertyData / Status
Physical State Solid (Crystalline powder, typically white to off-white)
Melting Point ~91–94°C (Analog dependent)
Hazards (GHS) Warning. Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3. Potential Sensitizer.[4]
Reactivity Incompatible with strong oxidizers and strong bases.
Combustion Byproducts Sulfur oxides (

), Nitrogen oxides (

), Carbon monoxide.[5]

Waste Characterization & Regulatory Logic[5][6][7][8]

Before disposal, you must classify the waste stream. This compound presents a "dual-threat" profile: biological activity and chemical reactivity.[1]

The "Self-Validating" Classification Protocol

Do not assume the waste is non-hazardous just because the specific CAS is not listed in 40 CFR § 261.33. You must apply the "Generator Knowledge" standard.

  • Is it a Characteristic Waste?

    • Ignitability (D001): No (Solid).

    • Corrosivity (D002): No (pH typically neutral to slightly acidic).

    • Reactivity (D003): Stable under normal conditions.[4]

    • Toxicity (D004-D043): Unlikely to leach heavy metals, but aquatic toxicity is the concern.

  • Is it a Bioactive Hazard?

    • Yes. Sulfonamides are potent aquatic pollutants. They inhibit bacterial growth in sewage treatment plants, disrupting the ecosystem.

    • Action: Treat as "Non-Regulated Pharmaceutical Waste - Incineration Only."

Recommended Waste Codes (US/Global Harmonized)
Waste TypeEPA/RCRA Code (Suggested)Description
Pure Substance NR-Haz (Non-RCRA Hazardous)Label as "Toxic for Incineration."[1]
Solvent Mixture D001 / F003 If dissolved in acetone/methanol, the solvent drives the code.
Spill Cleanup NR-Haz Absorbent materials contaminated with the solid.

Step-by-Step Disposal Workflow

This workflow is designed to prevent cross-contamination and ensure complete destruction.

Phase 1: Segregation & Quenching[1]
  • Segregation: Isolate 1,2-Oxazol-3-ylmethanesulfonamide from oxidizers (e.g., permanganates, nitrates).[1] The isoxazole ring can be oxidized violently under specific conditions.

  • Quenching: Generally not required for the pure solid. If in a reactive mixture, neutralize to pH 6–8 before containerizing.

Phase 2: Containerization[1]
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1] Glass is acceptable but poses a breakage risk during transport.

    • Protocol: Double-bag the solid in 4-mil LDPE zip-lock bags before placing it in the rigid container. This prevents dust inhalation by waste handlers.

  • Liquid Waste: Use HDPE carboys or amber glass (if photosensitive). Leave 10% headspace for thermal expansion.

Phase 3: Labeling

Labeling must be explicit to prevent downstream accidents at the incineration plant.

  • Standard Label: "Non-RCRA Regulated Waste: 1,2-Oxazol-3-ylmethanesulfonamide."[1]

  • Hazard Warning: "Contains Sulfonamide.[2][5] Potential Sensitizer.[4] Incinerate Only."

Phase 4: The Waste Lifecycle Diagram

The following diagram illustrates the chain of custody from the bench to final destruction.

DisposalLifecycle cluster_lab Laboratory Generator cluster_logistics Logistics & Transport cluster_destruction Final Destruction Waste Waste Generation (Solid/Liquid) Segregate Segregation (Separate from Oxidizers) Waste->Segregate Package Containerization (Double Bag + HDPE) Segregate->Package Labeling Labeling 'Sulfonamide - Incinerate Only' Package->Labeling Storage Satellite Accumulation Area (Cool, Dry, Ventilated) Labeling->Storage Pickup EHS / Waste Contractor Pickup Storage->Pickup Incinerator High-Temp Incineration (>1000°C) Pickup->Incinerator Scrubber Gas Scrubbing (Removes SOx/NOx) Incinerator->Scrubber Flue Gas

Caption: Operational lifecycle for sulfonamide intermediate disposal, emphasizing segregation and scrubber-equipped incineration.

Destruction Method: Why Incineration?

You cannot autoclave or landfill this compound.

  • Thermal Instability: Sulfonamides degrade thermally. In an uncontrolled fire or low-temp burn, they release toxic sulfur dioxide (

    
    ) and nitrogen oxides.
    
  • The Solution: Rotary Kiln Incineration operating at

    
     is required.
    
    • Mechanism:[1][6][7] The high temperature breaks the isoxazole ring and cleaves the C-S bond.

    • Scrubbing: The facility must have a wet scrubber (typically NaOH) to capture the acidic

      
       gas generated during combustion, converting it to harmless sodium sulfate.
      

Emergency Procedures (Spills)

If a spill occurs during the disposal process, follow this "Self-Validating" cleanup protocol:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator. Do not inhale dust. [2][4][7]

  • Containment: If solid, cover with a damp paper towel to prevent dust generation. If liquid, dike with absorbent pads.

  • Neutralization (Verification Step):

    • Clean the surface with a soap/water solution.[2][3][4][8]

    • Validation: Wipe the area with a fresh alcohol pad. If a yellow residue persists (indicative of some sulfonamide/amine oxidation products), repeat cleaning.

  • Disposal of Debris: All cleanup materials must be disposed of as hazardous waste (see Section 3).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste. EPA.gov. [Link]

  • European Medicines Agency. (2016).[6] Guideline on the environmental risk assessment of medicinal products for human use. (Relevant for sulfonamide aquatic toxicity).[9][10] [Link]

  • PubChem. (2024). Compound Summary: Zonisamide (Structural Analog for Hazard Inference). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxazol-3-ylmethanesulfonamide
Reactant of Route 2
1,2-Oxazol-3-ylmethanesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。